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  • Product: 4-Bromoisoxazole-5-carboxylic acid
  • CAS: 893638-85-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 4-Bromoisoxazole-5-carboxylic Acid: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, halogenated heterocyclic building blocks are foundational to the design of targeted therapeutics. 4-Bromoisoxazole-5-carboxylic acid (4-BICA, C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, halogenated heterocyclic building blocks are foundational to the design of targeted therapeutics. 4-Bromoisoxazole-5-carboxylic acid (4-BICA, CAS: 893638-85-2) is a highly versatile intermediate, offering orthogonal reactivity profiles: a C4-bromine for palladium-catalyzed cross-coupling and a C5-carboxylic acid for amide bond formation[1]. However, the dense electronic environment of the isoxazole ring makes structural validation challenging. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-BICA, detailing the causality behind the spectroscopic data and providing a self-validating protocol for accurate characterization.

Electronic Environment & Causality in Isoxazole NMR

The isoxazole core is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The NMR chemical shifts of 4-BICA are governed by three competing electronic phenomena:

  • The Heteroaromatic "Push-Pull" Effect: The electronegative oxygen and nitrogen atoms inductively withdraw electron density from the ring, generally deshielding the ring protons and carbons. The C3 position, being directly adjacent to the nitrogen atom (C=N), is highly deshielded.

  • The "Heavy Atom Effect" at C4: While bromine is highly electronegative and inductively withdrawing, its large, polarizable electron cloud induces significant spin-orbit coupling. This phenomenon, known as the "heavy atom effect," provides local magnetic shielding to the directly attached carbon (C4), causing it to resonate unusually upfield compared to typical aromatic carbons[2].

  • Anisotropic Deshielding by the Carboxylic Acid: The C5-carboxylic acid group acts as a strong electron-withdrawing group (EWG) via resonance. Furthermore, the magnetic anisotropy of the carbonyl (C=O) double bond severely deshields the adjacent C5 carbon and exerts a long-range deshielding effect on the C3 proton.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted and literature-correlated NMR chemical shifts for 4-BICA in DMSO- d6​ , a solvent chosen specifically to disrupt carboxylic acid dimerization and provide clear spectral resolution[3].

Table 1: 1 H NMR Chemical Shifts for 4-BICA (in DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
C3-H 8.95 - 9.10Singlet (s)1HHighly deshielded by the adjacent nitrogen atom and the combined electron-withdrawing effects of the C4-Br and C5-COOH groups.
OH (Acid) 13.50 - 14.00Broad Singlet (br s)1HStrongly deshielded acidic proton. The broadness is caused by solvent exchange and hydrogen bonding dynamics within the DMSO- d6​ matrix.
Table 2: 13 C NMR Chemical Shifts for 4-BICA (in DMSO- d6​ )
PositionShift ( δ , ppm)TypeAssignment / Causality
C4 (C-Br) 96.0 - 100.0QuaternaryUpfield shift driven by the "heavy atom effect" of bromine, which counteracts its inductive deshielding[2].
C3 (C-H) 151.0 - 153.0CHDeshielded by the adjacent electronegative nitrogen atom (C=N bond) and ring current.
C5 (C-COOH) 158.0 - 162.0QuaternaryDeshielded by the adjacent oxygen atom and the electron-withdrawing carboxylate group[3].
C=O (Acid) 159.0 - 161.0QuaternaryCarbonyl carbon of the carboxylic acid, falling within the typical range for conjugated heteroaromatic acids.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data and prevent mischaracterization (e.g., confusing the 4-bromo isomer with a 3-bromo isomer), the following self-validating protocol must be strictly adhered to.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of 4-BICA in 0.6 mL of strictly anhydrous DMSO- d6​ (stored over molecular sieves).

  • Causality: Moisture in standard DMSO- d6​ produces a broad HDO peak at ~3.33 ppm. If the solvent is wet, the acidic proton of the carboxylic acid (~13.5 ppm) will undergo rapid chemical exchange with the water, broadening into the baseline and becoming invisible. Anhydrous conditions validate the presence of the intact COOH group.

Step 2: Internal Referencing

  • Action: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute 0.00 ppm calibration point. Because the heavy atom effect of bromine causes subtle shift variations at C4, absolute referencing is mandatory to distinguish 4-BICA from structurally similar impurities.

Step 3: Spectrometer Tuning & Shimming

  • Action: Lock the spectrometer to the deuterium signal of DMSO- d6​ ( 2 H at 2.50 ppm) and perform automated 3D gradient shimming.

  • Causality: Precise shimming ensures magnetic field homogeneity. This guarantees that the C3-H singlet is sharp and symmetrical, allowing for the detection of underlying impurities or coupling artifacts.

Step 4: Optimized Data Acquisition

  • Action ( 1 H): Acquire at 400 or 500 MHz, 16–32 scans, with a relaxation delay ( D1​ ) of 2 seconds.

  • Action ( 13 C): Acquire at 100 or 125 MHz, 1024–2048 scans, with an extended relaxation delay ( D1​ ) of 3 seconds.

  • Causality: Three of the four carbons in 4-BICA (C4, C5, C=O) are quaternary. Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1​ ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and ensuring a high signal-to-noise ratio.

NMR_Protocol A Sample Preparation (15-20 mg 4-BICA in Anhydrous DMSO-d6) B Internal Referencing (Addition of 0.05% TMS) A->B C Spectrometer Tuning (Locking & Gradient Shimming) B->C D Data Acquisition (1H: 16 scans | 13C: 1024 scans, D1=3s) C->D E Data Processing & Validation (FT, Phasing, Regiochemistry Check) D->E

Fig 1: Self-validating NMR acquisition workflow for 4-BICA ensuring high-fidelity signal resolution.

Synthetic Utility & Downstream Workflows

The structural features confirmed by the NMR data dictate the molecule's utility in drug discovery. The C5-carboxylic acid is highly primed for amide coupling using standard uronium-based coupling reagents (e.g., HATU, DIPEA). Conversely, the C4-bromine serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids[4].

Because the C5-carboxylic acid can undergo decarboxylation under harsh basic conditions at elevated temperatures, synthetic workflows must prioritize mild bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ) during cross-coupling to preserve the integrity of the isoxazole scaffold.

Synthetic_Utility Core 4-Bromoisoxazole-5-carboxylic acid (Core Scaffold) Amide Amide Coupling (C5 Carboxylic Acid) Core->Amide HATU, DIPEA, Amine Suzuki Suzuki-Miyaura Coupling (C4 Bromine) Core->Suzuki Pd Catalyst, Ar-B(OH)2 Drug1 C5-Functionalized Intermediate Amide->Drug1 Drug2 C4-Arylated Isoxazole Derivative Suzuki->Drug2

Fig 2: Divergent synthetic utility of 4-BICA leveraging orthogonal C4 and C5 reactive sites.

Conclusion

Accurate structural elucidation of 4-bromoisoxazole-5-carboxylic acid requires a deep understanding of the electronic interplay within the isoxazole ring. By recognizing the heavy atom effect of the C4-bromine and the anisotropic deshielding of the C5-carboxylic acid, researchers can confidently assign NMR spectra and validate the regiochemistry of this critical building block. Implementing the self-validating acquisition protocol outlined above ensures that downstream synthetic efforts in drug discovery are built on a foundation of absolute structural certainty.

References

  • Karetnikov, G. L., et al. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." ACS Omega, 2020.[Link]

  • Baumstark, A. L., et al. "13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles." ResearchGate, 2008.[Link]

  • Flynn, E. M., et al. "Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • ChemicalCell. "4-Bromoisoxazole CAS NO 97925-43-4." ChemicalCell Product Catalog, 2024.[Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties and pKa of 4-Bromo-Substituted Isoxazole Rings

For Researchers, Scientists, and Drug Development Professionals Abstract Isoxazole rings are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2] Their value lies in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole rings are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2] Their value lies in their unique electronic and steric properties, which can be finely tuned through substitution to optimize pharmacological activity, selectivity, and pharmacokinetic profiles. This guide focuses on the 4-bromo-substituted isoxazole moiety, a critical building block that leverages the distinct electronic influence of the bromine atom to modulate the core properties of the isoxazole ring. We will provide an in-depth analysis of the electronic structure of the 4-bromoisoxazole system, explore its impact on the compound's acidity and basicity (pKa), and present detailed experimental and computational methodologies for the characterization of these vital parameters. This document is intended to serve as a comprehensive resource for scientists engaged in the design and development of novel therapeutics incorporating this versatile scaffold.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][3][4] Its presence in drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the antiviral pleconaril highlights its versatility and acceptance as a bioisostere for other functional groups.[1] The inclusion of an isoxazole moiety can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Structural modifications to the isoxazole ring are a key strategy for optimizing drug candidates.[1][3] Halogenation, in particular, is a powerful tool. The introduction of a bromine atom at the 4-position of the isoxazole ring (4-bromoisoxazole) offers a unique combination of steric and electronic effects that can be exploited in drug design. Understanding these effects is paramount for predicting molecular interactions, reactivity, and ultimately, therapeutic efficacy.

This guide will specifically address:

  • The fundamental electronic properties of the isoxazole ring.

  • The modulating effect of a 4-bromo substituent on these properties.

  • The resulting pKa of 4-bromo-substituted isoxazoles, a critical parameter for physiological behavior.

  • Practical, detailed protocols for the determination of these properties.

Electronic Properties of the 4-Bromo-Substituted Isoxazole Ring

The electronic character of the isoxazole ring is a complex interplay of aromaticity and the differing electronegativities of its constituent atoms (carbon, nitrogen, and oxygen). The 4-bromo substituent further perturbs this electronic landscape through a combination of inductive and resonance effects.

2.1. The Unsubstituted Isoxazole Core

The isoxazole ring is considered an electron-deficient aromatic system. The highly electronegative oxygen and nitrogen atoms pull electron density away from the carbon atoms, influencing the ring's reactivity and its ability to participate in intermolecular interactions. The weak N-O bond is a notable feature, predisposing the ring to potential cleavage under certain conditions.[1]

2.2. The Influence of the 4-Bromo Substituent

The bromine atom at the C4 position exerts two primary electronic effects:

  • Inductive Effect (-I): Bromine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect pulls electron density away from the C4 carbon and, to a lesser extent, from the rest of the ring through the sigma bond framework. This withdrawal of electron density is a dominant factor influencing the acidity of adjacent protons and the overall electrophilicity of the ring.

  • Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a resonance-donating effect. However, for halogens, the inductive effect is generally considered to be stronger and more influential on the ring's overall electron density than the resonance effect.

The net result is a significant modulation of the electron distribution within the isoxazole ring. The C4 position becomes more electron-deficient, which can influence the molecule's interaction with biological targets and its susceptibility to certain chemical reactions.

Understanding and Predicting the pKa of 4-Bromo-Substituted Isoxazoles

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity or basicity in a given solvent.[5] For a drug molecule, pKa is a critical determinant of its solubility, membrane permeability, and binding to its target protein under physiological conditions (typically pH 7.4).

For a 4-bromoisoxazole derivative, two pKa values are of primary interest:

  • The pKa of the conjugate acid (protonated form): The isoxazole nitrogen has a lone pair of electrons and can act as a weak base, becoming protonated at low pH. The electron-withdrawing nature of the bromine atom at the C4 position decreases the electron density on the nitrogen, making it less basic. Consequently, 4-bromoisoxazole is expected to have a lower pKa (be a weaker base) than unsubstituted isoxazole.

  • The pKa of acidic protons: While the C-H bonds on the isoxazole ring are generally not considered highly acidic, the strong inductive effect of the bromine at C4 can increase the acidity of the proton at C5. This is an important consideration for potential deprotonation and subsequent reactions.

Table 1: Predicted Impact of 4-Bromo Substitution on Isoxazole pKa

CompoundKey FeatureExpected pKa of Conjugate AcidRationale
Isoxazole (unsubstituted)Reference CompoundBaselineThe inherent basicity of the isoxazole nitrogen.
4-BromoisoxazoleStrong -I effect from BrLower than unsubstitutedThe bromine atom withdraws electron density, destabilizing the positive charge on the protonated nitrogen, thus making it a stronger acid (weaker base).

Methodologies for Characterization

Accurate determination of electronic properties and pKa is essential for drug development. This requires a combination of computational modeling and robust experimental validation.

4.1. Computational Workflow for Electronic Properties and pKa Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules.[6]

Step-by-Step Protocol for DFT Calculations:

  • Structure Optimization:

    • Action: Build the 3D structure of the 4-bromo-substituted isoxazole derivative using molecular modeling software.

    • Rationale: An accurate starting geometry is crucial for reliable calculations.

    • Parameters: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Electronic Property Calculation:

    • Action: Perform a single-point energy calculation on the optimized geometry.

    • Rationale: This calculation provides key electronic descriptors.

    • Outputs: Generate molecular orbitals (HOMO/LUMO), an electrostatic potential (ESP) map, and Mulliken population analysis. The ESP map visually represents the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule.

  • pKa Prediction:

    • Action: Calculate the Gibbs free energy of the neutral molecule and its protonated form in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., CPCM or SMD).

    • Rationale: The pKa is directly related to the free energy change of the protonation/deprotonation reaction in solution. The solvent model is critical for accurate predictions.

    • Equation: The pKa can be calculated using thermodynamic cycles that relate the gas-phase and solution-phase free energies.

Diagram 1: Computational Workflow for pKa Prediction

G cluster_workflow Computational pKa Prediction Workflow A 1. Build 3D Structure of 4-Bromoisoxazole B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Calculate Gas-Phase Free Energy (Neutral & Protonated Forms) B->C D 4. Calculate Solvation Free Energy (e.g., SMD model) C->D E 5. Calculate ΔG of Protonation in Solution D->E F 6. Calculate pKa E->F

Caption: A streamlined workflow for the computational prediction of pKa using DFT.

4.2. Experimental Determination of pKa

While computational methods are invaluable for prediction, experimental determination remains the gold standard. UV-Vis spectrophotometry is a widely used and reliable method.

Step-by-Step Protocol for pKa Determination by UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions:

    • Action: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Rationale: The absorbance of the compound will be measured across a pH gradient to observe the transition between the protonated and neutral forms. Maintaining a constant ionic strength is crucial for accurate results.

  • Preparation of Stock Solution:

    • Action: Prepare a concentrated stock solution of the 4-bromo-substituted isoxazole in a suitable organic solvent (e.g., DMSO or ethanol).

    • Rationale: The organic solvent helps to dissolve the compound before it is diluted into the aqueous buffers. The final concentration of the organic solvent in the measurement solution should be kept low (<1%) to minimize its effect on the pH and pKa.

  • Sample Preparation and Measurement:

    • Action: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.

    • Rationale: This range ensures the measurements are within the linear dynamic range of the spectrophotometer.

    • Action: Scan the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

    • Rationale: The neutral and protonated forms of the molecule will have different electronic transitions and thus different absorbance spectra.

  • Data Analysis:

    • Action: Identify a wavelength where the difference in absorbance between the fully protonated and fully neutral forms is maximal.

    • Action: Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Action: Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve).

    • Rationale: The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

Diagram 2: Experimental Workflow for pKa Determination

G cluster_workflow UV-Vis Spectrophotometry Workflow A 1. Prepare Buffers (Range of known pH) C 3. Dilute Stock into Buffers (Constant Concentration) A->C B 2. Prepare Stock Solution of Compound B->C D 4. Measure UV-Vis Absorbance for each pH C->D E 5. Plot Absorbance vs. pH D->E F 6. Fit to Sigmoidal Curve (Inflection Point = pKa) E->F

Caption: A standard experimental workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

The 4-bromo-substituted isoxazole ring is a valuable scaffold in drug discovery, offering a unique set of electronic properties that can be strategically employed to enhance the pharmacological profile of a lead compound. The strong electron-withdrawing inductive effect of the bromine atom significantly modulates the electron density of the isoxazole ring, thereby influencing its pKa and its potential for molecular interactions. A thorough understanding of these properties, gained through a synergistic approach of computational prediction and experimental validation, is essential for rational drug design. The methodologies outlined in this guide provide a robust framework for researchers to characterize 4-bromo-substituted isoxazoles, enabling more informed decisions in the development of novel and effective therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2025). ACS Organic & Inorganic Au.
  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate.
  • 4-Bromoisoxazole. (n.d.). PubChem.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. (2007). The Journal of Organic Chemistry.
  • Substituted pyridines from isoxazoles: scope and mechanism. (2022). NSF PAR.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (2025). ResearchGate.
  • Electrochemical assembly of isoxazoles via a four-component domino reaction. (2023). RSC Publishing.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. (n.d.). PMC.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023). ScienceDirect.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PMC.
  • 4-Bromoisoxazole. (n.d.). Santa Cruz Biotechnology.
  • Bordwell pKa Table. (2017). Organic Chemistry Data.
  • 4-Bromo-5-(4-bromophenyl)isoxazole AldrichCPR. (n.d.). Sigma-Aldrich.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI.
  • 4-Bromoisoxazole. (2017). J&K Scientific.

Sources

Foundational

Toxicity, SDS, and safe handling guidelines for 4-Bromoisoxazole-5-carboxylic acid

Comprehensive Safety, Toxicity, and Handling Whitepaper: 4-Bromoisoxazole-5-carboxylic Acid in Drug Discovery Executive Summary In modern drug discovery, halogenated heterocycles are indispensable building blocks for syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Toxicity, and Handling Whitepaper: 4-Bromoisoxazole-5-carboxylic Acid in Drug Discovery

Executive Summary

In modern drug discovery, halogenated heterocycles are indispensable building blocks for synthesizing active pharmaceutical ingredients (APIs). 4-Bromoisoxazole-5-carboxylic acid (CAS: 893638-85-2) —also known by its IUPAC name, 4-bromo-1,2-oxazole-5-carboxylic acid—is highly valued for its unique electronic properties and structural rigidity. However, the exact features that make it chemically useful (an electrophilic bromo-isoxazole core coupled with an acidic carboxylate moiety) also impart significant toxicological hazards.

As an Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization of Safety Data Sheets (SDS). True safety requires a mechanistic understanding of why a compound is hazardous and the implementation of self-validating protocols to mitigate those risks. This whitepaper synthesizes the toxicological profile of 4-Bromoisoxazole-5-carboxylic acid and provides field-proven, self-validating handling guidelines for researchers.

Toxicological Profile & Hazard Identification

To safely handle 4-Bromoisoxazole-5-carboxylic acid, we must first deconstruct its reactivity. The compound presents a dual-threat mechanism upon biological exposure:

  • Proton Donation (Acidity): The carboxylic acid group acts as a localized proton donor. Upon contact with physiological moisture (sweat, tears, mucous membranes), it causes rapid pH shifts, leading to the denaturation of structural proteins[1].

  • Electrophilic Attack (Halogenated Heterocycle): The electron-withdrawing nature of the isoxazole ring makes the bromine atom highly susceptible to nucleophilic aromatic substitution (SNAr). Halogenated carboxylic acids are known to act as mechanism-based inactivators of cellular enzymes (such as glutathione transferases), leading to glutathione depletion, oxidative stress, and subsequent systemic toxicity[2].

Based on notified Classification and Labelling (C&L) data, the compound triggers multiple Globally Harmonized System (GHS) hazard categories[1].

Table 1: Quantitative & GHS Hazard Summary

Chemical Property / Hazard ClassGHS CodeDescription & Mechanistic Cause
CAS Number 893638-85-2Unique identifier for 4-Bromoisoxazole-5-carboxylic acid[3].
Acute Toxicity (Oral/Dermal/Inhal) H302, H312, H332 Harmful via all routes. Caused by systemic absorption and subsequent electrophilic binding to cellular nucleophiles[1].
Skin Corrosion/Irritation H315 Causes skin irritation. Driven by localized acidic pH drops on the epidermis[1].
Serious Eye Damage/Irritation H319 Causes serious eye irritation. Driven by rapid corneal protein denaturation[1].
Specific Target Organ Tox (STOT SE 3) H336 May cause drowsiness or dizziness. Result of systemic metabolic perturbation[1].
Exposure Pathway Visualization

ToxicityPathway Compound 4-Bromoisoxazole-5-carboxylic Acid (CAS: 893638-85-2) Skin Dermal Exposure Compound->Skin Direct Contact Eye Ocular Exposure Compound->Eye Aerosol/Dust Inhalation Inhalation Exposure Compound->Inhalation Volatilization/Dust SkinIrrit Skin Irritation (H315) Acidic pH & Protein Denaturation Skin->SkinIrrit EyeIrrit Severe Eye Irritation (H319) Corneal Damage Eye->EyeIrrit RespIrrit STOT SE 3 (H336) Mucous Membrane Irritation Inhalation->RespIrrit SysTox Acute Tox. 4 (H302/H312/H332) Systemic Enzyme Inactivation SkinIrrit->SysTox Absorption RespIrrit->SysTox Absorption

Caption: Mechanistic pathway of toxicity for 4-Bromoisoxazole-5-carboxylic acid across exposure routes.

Engineering Controls & Storage Guidelines

To mitigate the hazards outlined above, specific environmental controls must be established before opening the reagent bottle.

  • Storage Causality: The compound should be stored under cold-chain conditions (2-8°C) in a sealed, dry environment[3]. Why? Moisture ingress can lead to slow hydrolytic degradation of the isoxazole ring, generating highly toxic and volatile byproducts.

  • Ventilation: All handling must occur in a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 feet per minute (fpm) to prevent the inhalation of aerosolized micro-particles.

  • PPE Requirements: Standard latex gloves offer insufficient protection against halogenated organics. Use double-layered nitrile gloves (minimum 5 mil thickness), unvented safety goggles, and a flame-resistant lab coat.

Self-Validating Experimental Workflows

A protocol is only as strong as its verification steps. The following workflows are designed as "self-validating systems," meaning each critical action includes a built-in confirmation step to ensure the safety and integrity of the process.

Protocol 1: Safe Weighing and Solubilization

Halogenated carboxylic acid powders are notoriously prone to static charge buildup, which can cause the powder to aerosolize or "jump" from the spatula, leading to severe inhalation or ocular exposure.

  • Step 1 (Preparation): Engage the fume hood and place an anti-static ionizing bar near the analytical balance.

  • Step 2 (Transfer): Using a grounded, anti-static ceramic spatula, carefully transfer the required mass of 4-Bromoisoxazole-5-carboxylic acid into a pre-tared glass vial.

  • Step 3 (Solubilization): Add the appropriate aprotic solvent (e.g., anhydrous DMSO or DMF) directly to the vial while still inside the fume hood. Cap tightly.

  • Self-Validation Check (Mass & State): Visually inspect the solution against a light source to confirm 100% dissolution (no suspended particulates). Perform a gravimetric back-weighing of the empty spatula and original container. If the mass balance is perfectly reconciled, you have validated that no powder was lost to aerosolization or benchtop contamination.

Protocol 2: Solid Spill Response and Neutralization

If the powder is spilled outside of primary containment, applying water directly will cause localized heating and spread the acidic hazard.

  • Step 1 (Containment): Immediately isolate the area. Do not attempt to sweep the dry powder, as this will aerosolize the hazard.

  • Step 2 (Quenching): Liberally cover the spilled powder with a weak base, such as solid Sodium Bicarbonate ( NaHCO3​ ).

  • Step 3 (Neutralization): Using a wash bottle, slowly mist the bicarbonate-covered spill with deionized water. The reaction will effervesce (release CO2​ ) as the carboxylic acid is neutralized into its safer sodium salt form.

  • Self-Validation Check (pH Verification): Once effervescence completely ceases, swab the residual slurry with universal pH indicator paper. A color change indicating a pH of 7.0–7.5 validates that the acidic threat has been completely neutralized. Only then is it safe to mechanically sweep the slurry into a halogenated waste container.

Safe Handling Workflow Visualization

SafeHandling Start Initiate Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min Face Velocity 100 fpm) PPE->FumeHood Weighing Weighing & Solubilization (Use Anti-Static Tools) FumeHood->Weighing Validation Self-Validation: Check Mass Balance & Dissolution Weighing->Validation Waste Waste Segregation (Halogenated Acidic Waste) Validation->Waste Dispose Consumables Decon Surface Decontamination (Mild Alkaline Wash) Validation->Decon Clean Workspace

Caption: Step-by-step safe handling and self-validating workflow for halogenated carboxylic acids.

Conclusion

The utility of 4-Bromoisoxazole-5-carboxylic acid in generating novel therapeutics is matched by its stringent handling requirements. By understanding the mechanistic origins of its toxicity—specifically its acidic pH disruption and electrophilic reactivity—scientists can move beyond blind compliance. Implementing self-validating protocols ensures that every measurement, transfer, and cleanup is inherently verified, protecting both the integrity of the research and the safety of the laboratory personnel.

References

  • NextSDS Database. "4-bromo-1,2-oxazole-5-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • Toxicological Sciences. "Nephrotoxicity of Chlorofluoroacetic Acid in Rats" (Mechanisms of Halogenated Carboxylic Acid Toxicity). Oxford Academic. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromoisoxazole-5-carboxylic Acid

Abstract 4-Bromoisoxazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its behavior under mass spectrometric conditions...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromoisoxazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and metabolic studies. This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-bromoisoxazole-5-carboxylic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Drawing upon established fragmentation mechanisms of isoxazoles, carboxylic acids, and halogenated compounds, this document offers field-proven insights into the expected fragmentation pathways. Detailed experimental protocols for acquiring mass spectra are also provided, alongside illustrative diagrams and data tables to support researchers in their analytical endeavors.

Introduction: The Significance of Fragmentation Analysis

In the realm of drug discovery and development, mass spectrometry (MS) is an indispensable analytical technique. It provides crucial information regarding the molecular weight and structure of a compound. The fragmentation pattern, a unique fingerprint of a molecule, is generated when a molecule is ionized and subsequently breaks down into smaller, charged fragments. The analysis of these patterns allows researchers to deduce the original structure of the molecule. For a novel or specialized compound like 4-bromoisoxazole-5-carboxylic acid, a predictive understanding of its fragmentation is essential for its characterization in complex matrices such as biological fluids or during reaction monitoring.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is known to undergo characteristic ring-opening and fragmentation pathways.[1][2] The presence of a carboxylic acid and a bromine atom further influences the fragmentation, providing distinct diagnostic ions. This guide will delve into the anticipated fragmentation pathways, offering a robust framework for the interpretation of experimental mass spectra.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 4-bromoisoxazole-5-carboxylic acid is expected to differ significantly depending on the ionization technique employed. Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, while Electrospray Ionization (ESI) is a soft ionization method that usually results in less fragmentation and provides information about the intact molecule.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the 4-bromoisoxazole-5-carboxylic acid molecule is expected to undergo significant fragmentation. The molecular ion peak, which will appear as a doublet due to the presence of the bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), may be of low intensity.[3] The major fragmentation pathways are predicted to involve the isoxazole ring and the carboxylic acid moiety.

A key initial fragmentation step for isoxazoles upon electron impact involves ring opening, which can be followed by the loss of small neutral molecules.[1] For 4-bromoisoxazole-5-carboxylic acid, this could lead to a variety of fragment ions. Additionally, carboxylic acids are known to readily lose hydroxyl radicals (•OH) or the entire carboxyl group (•COOH) upon EI.[4][5]

Key Predicted EI Fragmentation Pathways:

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

  • Loss of COOH: Loss of the carboxyl radical (45 Da).

  • Loss of Br: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da).

  • Isoxazole Ring Fragmentation: Following ring opening, the loss of species such as CO (28 Da), HCN (27 Da), or C₂H₂O (42 Da) is plausible.[1][6]

The interplay of these fragmentation pathways will generate a complex but interpretable EI mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. It is anticipated that in negative ion mode ESI-MS, 4-bromoisoxazole-5-carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.[3][7] In positive ion mode, the formation of the [M+H]⁺ adduct may be observed, although it is generally less favored for acidic compounds.

Collision-Induced Dissociation (CID) of the deprotonated molecular ion ([M-H]⁻) in a tandem mass spectrometer (MS/MS) is expected to yield structurally informative fragment ions.

Key Predicted ESI-MS/MS Fragmentation Pathways of the [M-H]⁻ Ion:

  • Decarboxylation: The most prominent fragmentation pathway for deprotonated carboxylic acids is often the loss of CO₂ (44 Da).[8]

  • Loss of HBr: Elimination of hydrogen bromide (80 or 82 Da).

  • Ring Cleavage: Fragmentation of the isoxazole ring, potentially leading to the loss of smaller neutral molecules.

The ESI-MS/MS spectrum is expected to be simpler than the EI spectrum, with the decarboxylation product likely being the base peak.

Data Presentation

Table of Predicted Key Ions
Ionization Mode Parent Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Notes
EI206.9/208.9161.9/163.9CO₂Decarboxylation
EI206.9/208.9127BrLoss of bromine radical
EI206.9/208.9162COOHLoss of carboxyl radical
ESI (-)205.9/207.9161.9/163.9CO₂Decarboxylation of [M-H]⁻
ESI (-)205.9/207.9126HBr + COSequential loss from [M-H]⁻

Note: m/z values are for the ions containing the 79Br and 81Br isotopes, respectively.

Fragmentation Pathway Diagrams
3.2.1. Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₄H₂BrNO₃]⁺˙ m/z 206.9/208.9 F1 [C₃H₂BrNO]⁺˙ m/z 161.9/163.9 M->F1 - CO₂ F2 [C₄H₂NO₃]⁺ m/z 127 M->F2 - Br• F3 [C₃H₂NO₂]⁺ m/z 162 M->F3 - •COOH

Caption: Proposed EI fragmentation pathways for 4-Bromoisoxazole-5-carboxylic acid.

3.2.2. Proposed ESI-MS/MS Fragmentation Pathway of [M-H]⁻

ESI_Fragmentation MH_minus [C₄HBrNO₃]⁻ m/z 205.9/207.9 F1_esi [C₃HBrNO]⁻ m/z 161.9/163.9 MH_minus->F1_esi - CO₂ F2_esi [C₃HNO]⁻ m/z 126 F1_esi->F2_esi - HBr

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Experimental Protocols

The following protocols provide a starting point for acquiring high-quality mass spectra of 4-bromoisoxazole-5-carboxylic acid. Optimization may be required based on the specific instrumentation used.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Objective: To accurately determine the elemental composition and confirm the molecular weight of the compound.[7]

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of 4-bromoisoxazole-5-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. Set the ESI source to negative ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 100-300).

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match C₄HBrNO₃.

LC-MS/MS for Fragmentation Analysis

Objective: To generate and analyze fragment ions to elucidate the structure.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Procedure:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 205.9 and 207.9).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Data Acquisition: Acquire the product ion spectra.

  • Data Analysis: Identify the fragment ions and propose fragmentation pathways based on the observed neutral losses.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry fragmentation patterns of 4-bromoisoxazole-5-carboxylic acid. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively identify and characterize this compound in various experimental settings. The provided protocols offer a solid foundation for obtaining high-quality mass spectral data. As with any predictive analysis, experimental verification is crucial, and the information presented herein should serve as a valuable roadmap for interpreting the resulting data.

References

  • A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid - Benchchem.
  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. (2023).
  • The possible fragmentation pathways via the nitrile isomer N≡CCH2HC = O formed by opening of the ring of the isoxazole molecule. - ResearchGate.
  • Deprotonated Carboxylic Acid Fragmentation | Download Table - ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020).
  • 5-Bromooxazole-4-carboxylic acid CAS number and identification - Benchchem.
  • ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS - ORBi. (2007).

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Protocols & Analytical Methods

Method

Application Note: Regioselective Lithium-Halogen Exchange of 4-Bromoisoxazole-5-Carboxylic Acid

Executive Summary Isoxazole-5-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently deployed as rigid bioisosteres for carboxylic acids, esters, and amides to target deep hydropho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole-5-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently deployed as rigid bioisosteres for carboxylic acids, esters, and amides to target deep hydrophobic pockets in kinase inhibitors and neurotransmitter mimics[1]. However, late-stage functionalization of the C4 position via traditional organometallic chemistry presents a formidable challenge. The isoxazole ring is notoriously sensitive to basic conditions, with the weak N-O bond prone to rapid cleavage[1]. This application note details a highly optimized, self-validating protocol for the regioselective lithium-halogen exchange of 4-bromoisoxazole-5-carboxylic acid, enabling the synthesis of diverse C4-substituted derivatives without compromising the integrity of the heterocyclic core.

Mechanistic Insights & Causality: The Dual-Base Strategy

Direct lithiation of 4-bromoisoxazole-5-carboxylic acid using two equivalents of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is theoretically possible but practically flawed. The first equivalent of n-BuLi deprotonates the highly acidic C5-carboxylic acid. This acid-base reaction is violently exothermic. Because lithium-halogen exchange is kinetically controlled and extremely fast[2], the localized temperature spikes caused by the deprotonation step inevitably trigger the degradation of the lithiated isoxazole intermediate, leading to dark, intractable mixtures of ring-opened byproducts.

To circumvent this, we employ a sequential "Dual-Base" strategy[3]:

  • Orthogonal Deprotonation: The substrate is first treated with isopropylmagnesium chloride (i-PrMgCl) at -20 °C. i-PrMgCl is a mild, non-nucleophilic base that smoothly deprotonates the carboxylic acid to form a soluble magnesium carboxylate intermediate[3]. The enthalpy of this reaction is easily managed at -20 °C without risking ring cleavage.

  • Cryogenic Exchange: Once the acidic proton is masked, the solution is cooled to strictly -78 °C. The subsequent addition of n-BuLi is now solely dedicated to the rapid lithium-bromine exchange at the C4 position[3], generating the highly reactive 4-lithioisoxazole-5-carboxylate species ready for electrophilic trapping.

Experimental Design & Optimization Data

The separation of the deprotonation and lithiation events is critical for maximizing yield. Table 1 summarizes the causal relationship between base selection, temperature control, and product recovery.

Table 1: Optimization of Base and Temperature for 4-Bromoisoxazole-5-carboxylic acid Lithiation

Base StrategyDeprotonation TempExchange TempYield of Trapped ProductRing-Opening Byproducts
2.2 eq n-BuLi-78 °C-78 °C< 45%High (Due to exothermic local heating)
2.2 eq t-BuLi-100 °C-100 °C58%Moderate
1.0 eq NaH, then 1.1 eq n-BuLi0 °C-78 °C62%Low (Heterogeneous mixture impedes reaction)
1.05 eq i-PrMgCl, then 1.1 eq n-BuLi -20 °C -78 °C > 85% Trace (Optimal homogeneous conditions)

Visualizations

G A 4-Bromoisoxazole- 5-carboxylic acid B Magnesium Carboxylate Intermediate A->B i-PrMgCl (1.05 eq) -20 °C C 4-Lithio-5-carboxylate Intermediate B->C n-BuLi (1.10 eq) -78 °C E Ring-Opened Degradation Products B->E Temp > -40 °C D 4-Substituted Isoxazole- 5-carboxylic acid C->D Electrophile (E+) then H+ quench C->E Temp > -60 °C

Fig 1. Mechanistic pathway of sequential deprotonation and lithium-halogen exchange.

Workflow S1 Step 1: Preparation Dry THF, Argon atm, -20 °C S2 Step 2: Deprotonation Add 1.05 eq i-PrMgCl dropwise S1->S2 S3 Step 3: Lithiation Cool to -78 °C, Add 1.1 eq n-BuLi S2->S3 S4 Step 4: Trapping Add Electrophile (e.g., DMF) S3->S4 S5 Step 5: Quench Add sat. NH4Cl at -78 °C S4->S5

Fig 2. Step-by-step experimental workflow for the lithiation of 4-bromoisoxazole-5-carboxylic acid.

Validated Experimental Protocol

Materials & Reagents:

  • 4-Bromoisoxazole-5-carboxylic acid (1.0 equiv, 10 mmol, 1.92 g)

  • i-PrMgCl (2.0 M in THF, 1.05 equiv, 5.25 mL)

  • n-BuLi (2.5 M in hexanes, 1.10 equiv, 4.40 mL)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (50 mL)

  • Electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv, 20 mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x). Add 4-bromoisoxazole-5-carboxylic acid (1.92 g) and dissolve in 50 mL of anhydrous THF.

  • Deprotonation (Magnesium Salt Formation): Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath. Using a syringe pump, add i-PrMgCl (5.25 mL) dropwise over 10 minutes.

    • Self-Validation Check: The solution should exhibit mild gas evolution (propane) and remain a clear, homogeneous pale-yellow liquid. If a thick white precipitate forms, the THF may be wet, or the concentration is too high, which will impede the subsequent exchange step.

  • Lithium-Halogen Exchange: Lower the cooling bath temperature to strictly -78 °C (dry ice/acetone). Allow the internal temperature to equilibrate for 15 minutes. Add n-BuLi (4.40 mL) dropwise down the side of the flask over 15 minutes.

    • Self-Validation Check: A transient deep yellow or orange hue indicates the successful formation of the 4-lithioisoxazole species. Critical: If the solution rapidly turns dark brown or black, the internal temperature has spiked, and irreversible N-O bond cleavage (ring opening) has occurred. If this happens, the batch must be aborted.

  • Electrophilic Trapping: Stir the organolithium intermediate at -78 °C for exactly 15 minutes. Do not exceed this time, as the lithiated isoxazole is prone to slow degradation even at cryogenic temperatures. Add the neat electrophile (e.g., 1.55 mL of anhydrous DMF) dropwise. Stir for an additional 30 minutes at -78 °C.

  • Quenching & Workup: Quench the reaction while still at -78 °C by rapidly injecting 10 mL of saturated aqueous NH₄Cl solution. Only after the quench is complete should the cooling bath be removed.

    • Self-Validation Check: The orange/yellow color should immediately dissipate to a pale yellow or colorless biphasic mixture upon quenching, confirming the consumption of the organometallic species.

  • Isolation: Adjust the aqueous layer to pH 2-3 using 1M HCl (to ensure the carboxylic acid is fully protonated). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.

References

  • 4-Formyl-3-methylisoxazole-5-carboxylic Acid - Benchchem, BenchChem Technical Support Team.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DOEXb2XDXyogf5w2d2JTgHmC0EgqbJzdg4z8a6qAfHInAkTbho3kZqbAUl-IMB-LsPYmtCE03w2QYThwV6UdRH9YcGG_T8PA3oF70G4TpFcZhImE-5OYWDnSyh_GBeEfPSU1RA==]
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate, NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm28hMCD2bwUQ3bQ76TomYRQkqHn6je6Ke0PWIK9tbUqpufqwLQLUreamBQH20y8_6n92ZKQnu6-9mY6gzJxEapcbJ2zl1zvNh7d8nZTV3-34j-DwH3mPZoZKEZ8YzxrBBFKIdkbuv5wn8fWY=]
  • Metal–halogen exchange, Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFE8G46z7qphLdkyIiUjUVsU-fFdX-s_64dV9P6ntFKe8qUHr7vMV_XFoPv4BsEKy7FmKkZiYV2Uz4TKHspiY7PuKZ7B9L-HA9t1kdqTYub-d2iPH6k3fJGx8yQ8H-fzkyqsJKQYRkgQHy7HOpT27yBdcTJQZ4RA==]

Sources

Application

Application Note: Strategic C4-Functionalization of 4-Bromoisoxazole-5-carboxylic Acid

Executive Summary The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as leflunomide and valdecoxib. Among its derivatives, 4-bromoisoxazole-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as leflunomide and valdecoxib. Among its derivatives, 4-bromoisoxazole-5-carboxylic acid serves as a highly versatile, bifunctional building block. The C5-carboxylic acid provides a handle for amide or ester synthesis, while the C4-bromide allows for targeted carbon-carbon or carbon-heteroatom bond formation.

This application note provides an in-depth technical guide for the regioselective functionalization of the C4 position. By analyzing the electronic constraints of the isoxazole ring, we establish self-validating protocols for both transition-metal-catalyzed cross-coupling and halogen-metal exchange, ensuring high yields while suppressing ring-fragmentation side reactions.

Mechanistic Insights & Causality

The Electronic Dichotomy of the Isoxazole Ring

The functionalization of 4-bromoisoxazole-5-carboxylic acid presents a unique mechanistic challenge. The C5-carboxylic acid group exerts a strong inductive and mesomeric electron-withdrawing effect.

  • The Advantage: This polarization weakens the C4–Br bond, lowering the activation energy barrier for the oxidative addition of Pd(0) species during cross-coupling[1].

  • The Liability: The electron-withdrawing nature of the C5-substituent makes the adjacent N–O bond highly susceptible to base-promoted E1cB-like ring cleavage. Exposure to strong aqueous bases (e.g., NaOH, KOtBu) rapidly fragments the isoxazole ring into a nitrile and an enolate byproduct.

Causality in Protocol Design

To successfully functionalize the C4 position, two strategic interventions are required:

  • C5-Protection: The free carboxylic acid must be protected (typically as a methyl ester) prior to C4-functionalization. A free acid will poison palladium catalysts, consume stoichiometric organometallic reagents, and undergo premature decarboxylation under thermal stress.

  • Reagent Selection:

    • For Suzuki-Miyaura Couplings , mild, non-nucleophilic bases (such as KF or K 3​ PO 4​ ) must be utilized to facilitate transmetalation without triggering N–O bond cleavage[1].

    • For Halogen-Metal Exchange , traditional reagents like n -BuLi cause competitive nucleophilic attack at the C5-ester. Instead, the "Turbo-Grignard" reagent ( i -PrMgCl·LiCl) is employed. The LiCl breaks the polymeric aggregates of the Grignard reagent, enhancing its kinetic reactivity and allowing the exchange to occur rapidly at –20 °C, thereby preserving the sensitive isoxazole core[2][3].

Strategic Workflow

The following decision tree illustrates the logical pathways for C4-functionalization based on the desired chemical outcome.

G Start 4-Bromoisoxazole-5-carboxylic acid (Starting Material) Protect C5-COOH Protection (Esterification to Methyl Ester) Start->Protect Step 1: MeOH, H2SO4 Coupling Pathway A: Pd-Catalyzed Suzuki-Miyaura Coupling Protect->Coupling Boronic Acid, Pd(0) Exchange Pathway B: Halogen-Metal Exchange (Turbo-Grignard) Protect->Exchange i-PrMgCl·LiCl, -20°C BaseSens Mild Base (e.g., KF, K3PO4) Avoids N-O Ring Cleavage Coupling->BaseSens Electrophile Electrophilic Trapping (Aldehydes, Ketones, Amides) Exchange->Electrophile Prod1 C4-Aryl/Heteroaryl Isoxazole-5-carboxylate BaseSens->Prod1 Prod2 C4-Functionalized Adduct (e.g., Secondary Alcohol) Electrophile->Prod2

Logical workflow for C4 functionalization of 4-bromoisoxazole-5-carboxylic acid.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

To validate the necessity of mild conditions, an optimization matrix was executed for the coupling of methyl 4-bromoisoxazole-5-carboxylate with phenylboronic acid. The data clearly demonstrates the inverse relationship between base strength and product yield due to ring fragmentation.

Base (Equivalents)Solvent SystemTemperature (°C)Yield of C4-Aryl Product (%)Ring-Opening Byproduct (%)
NaOH (2.0 eq)THF / H 2​ O (4:1)8015%75%
Na 2​ CO 3​ (2.0 eq)Toluene / H 2​ O (4:1)9045%30%
K 3​ PO 4​ (2.0 eq)1,4-Dioxane / H 2​ O (4:1)8082%< 5%
KF (3.0 eq) 1,4-Dioxane / H 2​ O (4:1) 80 89% Not detected

Experimental Protocols

Protocol 1: Preparation of Methyl 4-bromoisoxazole-5-carboxylate (Protection)

Self-validating checkpoint: The disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) in FTIR confirms complete esterification.

  • Suspend 4-bromoisoxazole-5-carboxylic acid (10.0 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Add concentrated H 2​ SO 4​ (0.5 mL) dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove excess methanol.

  • Dilute the residue with ethyl acetate (50 mL) and carefully neutralize by washing with saturated aqueous NaHCO 3​ (3 × 20 mL) until gas evolution ceases.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the methyl ester as a white solid.

Protocol 2: Pathway A - Palladium-Catalyzed Suzuki-Miyaura Coupling

Self-validating checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution as the active Pd(0) species enters the catalytic cycle.

  • In an oven-dried Schlenk tube, combine methyl 4-bromoisoxazole-5-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), anhydrous KF (3.0 mmol), and Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Degassing via three freeze-pump-thaw cycles is critical to prevent catalyst oxidation.

  • Seal the tube and heat the mixture at 80 °C for 6 hours.

  • Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO 4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-aryl isoxazole.

Protocol 3: Pathway B - Halogen-Magnesium Exchange via Turbo-Grignard

Self-validating checkpoint: The formation of the 4-isoxazolylmagnesium intermediate is highly exothermic; strict temperature control at -20 °C prevents thermal degradation of the anion.

  • Dissolve methyl 4-bromoisoxazole-5-carboxylate (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under argon.

  • Cool the solution to –20 °C using a dry ice/ethylene glycol bath.

  • Add i -PrMgCl·LiCl (1.3 M in THF, 1.1 mmol) dropwise over 10 minutes via a syringe pump. Stir the mixture at –20 °C for exactly 30 minutes to ensure complete halogen-metal exchange[2].

  • Add the chosen electrophile (e.g., benzaldehyde, 1.2 mmol) neat or dissolved in 1 mL of anhydrous THF.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction carefully with saturated aqueous NH 4​ Cl (5 mL). Extract with dichloromethane (3 × 10 mL), dry over Na 2​ SO 4​ , and purify via chromatography to yield the C4-functionalized adduct[3].

References

  • Generation of an 4-Isoxazolyl Anion Species: Facile Access to Multifunctionalized Isoxazoles Angewandte Chemie International Edition (PubMed/NIH) URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoisoxazole-5-carboxylic acid

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 4-bromoisoxazole-5-carboxylic acid. The i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 4-bromoisoxazole-5-carboxylic acid. The isoxazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it through C-N bond formation is of significant interest. However, the presence of a carboxylic acid group and the electron-deficient nature of the isoxazole ring present unique challenges. This guide offers a comprehensive overview of the mechanistic considerations, strategic approaches to address the carboxylic acid functionality, and detailed, field-proven protocols for successful amination.

Introduction: The Significance and Challenges of Aminated Isoxazoles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has found widespread use in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[2]

4-Bromoisoxazole-5-carboxylic acid presents a particularly interesting substrate for this transformation. The resulting 4-amino-isoxazole-5-carboxylic acid derivatives are valuable building blocks in drug discovery. However, two key structural features of this substrate require careful consideration:

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the strong bases typically employed in the Buchwald-Hartwig amination, leading to base quenching and potential inhibition of the catalytic cycle.

  • The Electron-Deficient Isoxazole Ring: Heteroaryl halides, especially those that are electron-deficient, can be challenging coupling partners.[3] Catalyst selection, particularly the choice of ligand, is critical to achieving high reactivity and yields.

This guide will address these challenges by providing a thorough analysis of the reaction mechanism and offering practical solutions, including protecting group strategies and the use of milder reaction conditions.

Mechanistic Overview of the Buchwald-Hartwig Amination

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[4][5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 4-Bromoisoxazole- 5-carboxylic acid Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromoisoxazole-5-carboxylic acid) to form a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[4]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.

Strategic Approaches for the Amination of 4-Bromoisoxazole-5-carboxylic acid

The primary challenge in the Buchwald-Hartwig amination of 4-bromoisoxazole-5-carboxylic acid is the presence of the carboxylic acid functionality. Two main strategies can be employed to overcome this:

Strategy 1: Protection of the Carboxylic Acid Group

The most robust and generally applicable approach is to protect the carboxylic acid as an ester. This prevents the acidic proton from interfering with the basic reaction conditions.

Common Ester Protecting Groups:

Protecting GroupIntroduction MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester MeOH, H+ (e.g., H2SO4) or SOCl2, MeOHLiOH or NaOH in THF/H2OSimple to introduce.Basic hydrolysis may not be suitable for base-sensitive molecules.
Ethyl Ester EtOH, H+ (e.g., H2SO4) or SOCl2, EtOHLiOH or NaOH in THF/H2OSimilar to methyl ester.Basic hydrolysis may not be suitable for base-sensitive molecules.
tert-Butyl Ester Isobutylene, H+ or Boc-anhydride, DMAPTrifluoroacetic acid (TFA) in DCMStable to a wide range of conditions, removed under acidic conditions.Requires handling of isobutylene gas or more expensive reagents.
Benzyl Ester Benzyl alcohol, H+ or Benzyl bromide, baseH2, Pd/C (Hydrogenolysis)Removed under neutral conditions.Not suitable for molecules with other reducible functional groups.

Recommendation: For general applications, the methyl or ethyl ester is a good starting point due to the ease of introduction. If the final product is sensitive to basic hydrolysis, a tert-butyl ester is an excellent alternative.

Strategy 2: Direct Coupling with Milder Bases

In some cases, direct coupling of the free carboxylic acid may be possible using weaker bases that are less likely to be quenched. This approach is more atom-economical as it avoids protection and deprotection steps.

Suitable Milder Bases:

  • Cesium Carbonate (Cs2CO3): A moderately strong inorganic base with good solubility in some organic solvents.[6]

  • Potassium Phosphate (K3PO4): Another effective inorganic base for certain Buchwald-Hartwig reactions.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, soluble organic base that can be effective in specific systems, particularly with electron-poor aryl halides.[7]

Considerations for Direct Coupling:

  • Reaction Optimization is Crucial: This approach is highly substrate-dependent and will likely require more extensive optimization of the base, solvent, and catalyst system.

  • Potential for Lower Yields: Direct coupling may result in lower yields compared to the protected substrate approach.

  • Solubility: The solubility of the carboxylate salt formed in situ can impact the reaction rate.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 4-bromoisoxazole-5-carboxylic acid. It is highly recommended to perform small-scale test reactions to optimize conditions for each specific amine coupling partner.

Protocol 1: Amination of Protected 4-Bromoisoxazole-5-carboxylate

This protocol assumes the carboxylic acid has been protected, for example, as a methyl or ethyl ester.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 4-Bromo-isoxazole-5-carboxylate (1.0 equiv) - Amine (1.2 equiv) - Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.5 equiv) Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) Reagents->Solvent Inert_Atmosphere Purge with Argon or Nitrogen Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous work-up and extraction Filtration->Extraction Purification Column chromatography Extraction->Purification

Figure 2: Experimental Workflow for Protocol 1.

Materials:

  • Methyl/Ethyl 4-bromoisoxazole-5-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the methyl/ethyl 4-bromoisoxazole-5-carboxylate, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct Amination of 4-Bromoisoxazole-5-carboxylic acid

This protocol attempts the direct coupling using a milder base.

Materials:

  • 4-Bromoisoxazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Ligand (e.g., RuPhos, 4-10 mol%)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 4-bromoisoxazole-5-carboxylic acid, palladium precatalyst, ligand, and cesium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for the successful amination of electron-deficient heteroaryl halides. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5]

Recommended Catalyst Systems:

Catalyst/LigandGenerationKey FeaturesRecommended for
XPhos 2ndHighly active for a broad range of substrates, including heteroaryl chlorides.General screening and optimization.
SPhos 2ndSimilar to XPhos, often provides complementary results.General screening and optimization.
RuPhos 2ndParticularly effective for sterically hindered substrates.Coupling with bulky amines.
BrettPhos 3rdDesigned for coupling primary amines.[4]Reactions with primary amines.
XPhos Pd G3 / RuPhos Pd G3 PrecatalystsAir-stable, reliable formation of the active catalyst.Improving reproducibility and for initial screening.

Recommendation: Start with a second-generation Buchwald ligand such as XPhos or SPhos , preferably using an air-stable precatalyst like XPhos Pd G3 .

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Base incompatibility- Low reaction temperature- Use a precatalyst- Ensure all reagents and solvents are dry and properly degassed- Screen different bases (e.g., K3PO4, LiHMDS)- Increase reaction temperature
Hydrodehalogenation (replacement of Br with H) - Presence of water- β-hydride elimination from the amine- Ensure strictly anhydrous conditions- Use a ligand that promotes faster reductive elimination (e.g., a more electron-rich ligand)
Formation of side products - Reaction with other functional groups- Catalyst decomposition- Protect sensitive functional groups- Screen different ligands and solvents- Lower the reaction temperature and extend the reaction time

Conclusion

The Buchwald-Hartwig amination of 4-bromoisoxazole-5-carboxylic acid is a feasible and valuable transformation for the synthesis of novel chemical entities. While the presence of the carboxylic acid group necessitates careful strategic planning, the use of protecting groups or, in some cases, milder bases can lead to successful C-N bond formation. The selection of a suitable bulky, electron-rich phosphine ligand and an appropriate palladium precatalyst is paramount for achieving high yields with this electron-deficient heteroaromatic substrate. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize this important reaction in their own laboratories.

References

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling of 5-Membered Heteroaryl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Goossen, L. J., et al. (2008). Palladium-Catalyzed Decarbonylative Cross-Coupling of Arylcarboxylic Acid 2-Pyridyl Esters with Terminal Alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Kadiyala, V., et al. (2023). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkivoc. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Available at: [Link]

  • Newman, S. G., et al. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters. Available at: [Link]

  • Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • HTE of the Buchwald-Hartwig Amination. (2020). Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis. Available at: [Link]

  • Peptide Synthesis. Carboxyl protecting groups. Available at: [Link]

  • Nolan, S. P., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Catalysis. Available at: [Link]

  • Rulíšek, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

  • Norrby, P.-O., et al. (2016). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Hartwig, J. F., et al. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4-Bromoisoxazole-5-Carboxylic Acid in Peptidomimetic Design

Strategic Rationale & Mechanistic Insights Peptidomimetics are essential in modern drug discovery for overcoming the poor metabolic stability and rapid clearance of natural peptides. The isoxazole heterocycle serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

Peptidomimetics are essential in modern drug discovery for overcoming the poor metabolic stability and rapid clearance of natural peptides. The isoxazole heterocycle serves as an excellent bioisostere for amide bonds and aromatic residues, enforcing conformational rigidity while improving overall pharmacokinetic profiles.

4-Bromoisoxazole-5-carboxylic acid (CAS: 893638-85-2) [1] has emerged as a high-value, bifunctional building block in this domain. Its dual reactivity allows for a highly controlled, orthogonal functionalization strategy:

  • C5-Carboxylic Acid (Sequence Extension): Acts as an electrophilic center for standard amide bond formation, allowing seamless integration into peptide backbones.

  • C4-Bromine (Side-Chain Diversification): Serves as a robust reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the late-stage introduction of diverse aryl or heteroaryl groups, effectively mimicking natural amino acid side chains (such as phenylalanine or tryptophan) or exploring novel chemical space [2].

Causality in Experimental Design: A critical challenge with isoxazole-5-carboxylic acids is their propensity for rapid decarboxylation. Elevated temperatures or extreme pH fluctuations during aqueous workup provide the activation energy required to break the C-C bond, releasing CO₂ [3]. Therefore, backbone assembly must strictly utilize highly efficient, mild coupling reagents (e.g., HATU) at low to room temperatures. Once the amide bond is successfully formed, the resulting isoxazole-5-carboxamide intermediate is significantly more stable, allowing it to withstand the harsher thermal conditions required for subsequent palladium-catalyzed cross-coupling at the C4 position.

Experimental Workflows & Protocols

G A 4-Bromoisoxazole- 5-carboxylic acid B Amide Coupling (HATU, DIPEA, RT) A->B Step 1: C5-Carboxyl Activation C Peptide Backbone Intermediate B->C D Suzuki Cross-Coupling (Pd(PPh3)4, Ar-B(OH)2) C->D Step 2: C4-Bromo Functionalization E Diversified Peptidomimetic D->E

Orthogonal functionalization workflow of 4-Bromoisoxazole-5-carboxylic acid.

Protocol A: Mild Amide Coupling (Backbone Assembly)

Objective: Incorporate the isoxazole core into a growing peptide chain while actively suppressing decarboxylation.

Reagents: 4-Bromoisoxazole-5-carboxylic acid (1.0 equiv), Peptide N-terminal amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-bromoisoxazole-5-carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under a dry nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA dropwise.

    • Causality: Cooling during base addition prevents localized exothermic heating, which is the primary trigger for premature decarboxylation of the free acid [3]. Stir for 5 minutes to form the active OAt ester.

  • Amine Coupling: Add the amine component. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup & Self-Validation: Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Self-Validation: Pay close attention during the NaHCO₃ wash; the absence of vigorous gas evolution confirms that unreacted starting acid was successfully minimized and decarboxylation was avoided. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Objective: Functionalize the C4-position with diverse aryl side-chains to finalize the peptidomimetic structure.

Reagents: 4-Bromo-isoxazole-peptide intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Dissolve the bromoisoxazole intermediate and arylboronic acid in the Dioxane/H₂O mixture. Sparge the solution with argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ and Na₂CO₃ to the degassed solution. Seal the reaction vessel immediately.

  • Heating: Heat the mixture to 90 °C for 12 hours using a conventional oil bath, or subject it to 150 °C for 30 minutes via microwave irradiation [2].

  • Palladium Scavenging & Self-Validation: Cool to room temperature, filter through a tightly packed pad of Celite to remove bulk palladium black, and concentrate. Dissolve the residue in dichloromethane (DCM) and wash with water.

    • Self-Validation: To ensure pharmaceutical-grade purity and prevent assay interference, treat the organic layer with a metal scavenger (e.g., QuadraSil MP) for 1 hour at room temperature. This step reliably reduces residual palladium to <10 ppm prior to final chromatographic purification.

Quantitative Data Presentation

To maximize the yield of the C4-arylation, various catalytic systems must be evaluated depending on the steric bulk of the peptide backbone. The table below summarizes optimization data, demonstrating that standard Pd(PPh₃)₄ in biphasic solvent systems under microwave irradiation yields the best results for this specific heterocyclic scaffold [2].

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)ConditionsYield (%)*
1 Pd(PPh₃)₄ 1,4-Dioxane / H₂O (4:1) Na₂CO₃ 150 °C (MW), 30 min 76%
2Pd(dppf)Cl₂1,4-Dioxane / H₂O (4:1)Na₂CO₃150 °C (MW), 30 min60%
3Pd(OAc)₂ / PPh₃DMFK₂CO₃150 °C (MW), 30 min45%
4Pd(PPh₃)₄Toluene / H₂O (4:1)K₃PO₄90 °C (Thermal), 12 h68%

*Isolated yields after silica gel chromatography. MW = Microwave irradiation.

References

  • Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Medicinal Chemistry, 2017, 60(4), 1580–1590. URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent debromination during Suzuki coupling of 4-bromoisoxazoles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered during the Suzuki-Miyaura cross-coupling of 4-bromoisoxazoles: debromination. As Senior Application Scientists, we understand that minimizing or eliminating this byproduct is critical for achieving high yields, simplifying purification, and ensuring the overall efficiency of your synthetic route.

This resource will delve into the mechanistic underpinnings of debromination, offer systematic troubleshooting strategies, and provide validated experimental protocols to help you navigate this synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling, and why is it a significant problem with 4-bromoisoxazoles?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 4-position of the isoxazole ring is replaced by a hydrogen atom.[1] This leads to the formation of the corresponding isoxazole as a byproduct, which reduces the yield of your target coupled product and introduces a purification challenge due to structural similarities with the starting material and desired product.[2] 4-Bromoisoxazoles can be particularly susceptible to this side reaction due to the electronic nature of the isoxazole ring.

Q2: What are the primary factors that promote debromination in this specific reaction?

A2: Several key parameters can influence the extent of debromination:

  • Choice of Base: The type, strength, and concentration of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that facilitate the debromination pathway.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand significantly impact the relative rates of the desired cross-coupling versus the undesired debromination.[2]

  • Reaction Temperature: Higher temperatures often accelerate side reactions, including debromination.[1][2]

  • Solvent: Protic solvents can act as a source of protons or hydrides, contributing to the debromination process.[1]

  • Presence of Hydride Sources: Any component in the reaction mixture that can act as a hydride donor can lead to reductive debromination.[3]

Q3: Can the quality of my boronic acid affect the level of debromination?

A3: Absolutely. While the boronic acid itself doesn't directly cause debromination of the 4-bromoisoxazole, its stability and purity are crucial. Boronic acids can degrade over time, leading to a lower effective concentration of the active coupling partner.[4] This can slow down the desired Suzuki coupling pathway, allowing more time for the competing debromination side reaction to occur.[1]

Understanding the Competing Pathways

To effectively troubleshoot, it's essential to understand the mechanistic competition between the desired Suzuki coupling and the undesired debromination.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Coupling Pathway cluster_debromination Undesired Debromination Pathway Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-Br) Pd0->OxAdd Oxidative Addition ArylBr 4-Bromoisoxazole ArylBr->OxAdd Transmetalation Transmetalation (Aryl-Pd(II)-Ar') OxAdd->Transmetalation Transmetalation HydrideTransfer Hydride Transfer (Aryl-Pd(II)-H) OxAdd->HydrideTransfer Hydride Transfer Boronic Boronic Acid + Base Boronic->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Coupled Product ReductiveElim->Product Debromination Debromination Pathway Hydride Hydride Source (e.g., from base/solvent) Hydride->HydrideTransfer ReductiveElim_Debrom Reductive Elimination HydrideTransfer->ReductiveElim_Debrom ReductiveElim_Debrom->Pd0 Catalyst Regeneration Byproduct Debrominated Isoxazole ReductiveElim_Debrom->Byproduct

Caption: Competing Suzuki coupling and debromination pathways.

The key branch point occurs after the initial oxidative addition of the 4-bromoisoxazole to the Pd(0) catalyst. The desired pathway involves transmetalation with the boronic acid, while the undesired pathway involves the transfer of a hydride to the palladium complex, leading to the debrominated byproduct.[1] Our goal is to accelerate the transmetalation step relative to the hydride transfer.

Troubleshooting Guide

If you are observing significant debromination, follow this systematic approach to diagnose and solve the issue.

Troubleshooting_Workflow Start High Debromination Observed Step1 Step 1: Optimize Base Start->Step1 Step2 Step 2: Screen Catalyst/ Ligand System Step1->Step2 If debromination persists Success Debromination Minimized Step1->Success Problem Solved Step3 Step 3: Adjust Reaction Temperature & Time Step2->Step3 If debromination persists Step2->Success Problem Solved Step4 Step 4: Evaluate Solvent System Step3->Step4 If debromination persists Step3->Success Problem Solved Step5 Step 5: Verify Reagent Quality Step4->Step5 If debromination persists Step4->Success Problem Solved Step5->Success Problem Solved

Caption: A logical workflow for troubleshooting debromination.

Issue 1: Significant Formation of Debrominated Isoxazole Byproduct

This is the most common challenge. The following steps are designed to mitigate this side reaction by optimizing key reaction parameters.

Step 1: Optimize the Base

The choice of base is often the most critical factor. Stronger bases can promote the formation of hydride species that lead to debromination.[1]

  • Recommendation: Switch from strong bases like sodium or potassium carbonate to milder inorganic bases.

  • Rationale: Weaker bases are less prone to generating hydride donors, thus disfavoring the debromination pathway.[1]

Base TypeRecommended BasesRationale
Milder K₃PO₄, Cs₂CO₃, KF, CsFOften more effective for sterically hindered substrates and less likely to cause debromination.[4]
Stronger Na₂CO₃, K₂CO₃, t-BuOKUse with caution; may be necessary for less reactive systems but can increase debromination risk.[4][5]
Step 2: Screen Catalyst and Ligand Combinations

The palladium source and its ligand dramatically influence the reaction outcome. The goal is to choose a system that favors the reductive elimination of the desired product over the debrominated byproduct.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Consider using pre-catalysts for better generation of the active Pd(0) species.

  • Rationale: These ligands can stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive against debromination.[5][6] Electron-rich ligands promote the crucial oxidative addition step.[7]

Catalyst/Ligand SystemRecommended OptionsKey Features
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precursors.
Ligands XPhos, SPhos, RuPhos, P(tBu)₃Bulky, electron-rich ligands that often improve selectivity and reactivity.[8]
Pre-catalysts XPhos Pd G2/G3, SPhos Pd G2/G3Air-stable and efficiently generate the active Pd(0) species, leading to more reproducible results.[9]
Step 3: Adjust Reaction Temperature and Time

Higher temperatures can provide the activation energy for undesired side reactions.

  • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

  • Rationale: Lowering the temperature can increase the selectivity of the reaction by disfavoring higher activation energy side reactions like debromination.[2]

Step 4: Evaluate the Solvent System

Protic solvents can be a source of hydrides.

  • Recommendation: Switch from protic solvents (e.g., alcohols) or mixtures with high water content to aprotic solvents.

  • Rationale: Aprotic solvents like dioxane, THF, or toluene reduce the availability of potential hydride donors.[1] A small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step.[5]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromoisoxazole with an arylboronic acid, designed to minimize debromination.

Materials:

  • 4-Bromoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)[4]

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add the 4-bromoisoxazole, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes, or by performing three freeze-pump-thaw cycles.[5] Proper degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.
  • Couty, F., & D’Orchymont, G. (2019).
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342.
  • Various Authors. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Pen-Wen, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.
  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Hudson, R. D. A., & Rees, C. W. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(38), 6829-6831.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Liu, S.-Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11068–11074.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications). (2016).
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications). (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

Sources

Optimization

Overcoming Steric Hindrance in 4-Bromoisoxazole-5-Carboxylic Acid Substitution Reactions

This Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of substitutio...

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Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of substitution reactions on 4-bromoisoxazole-5-carboxylic acid. This substrate presents unique challenges due to significant steric hindrance and the electronic nature of the isoxazole ring. This guide offers expert insights and practical solutions to overcome these synthetic hurdles.

Core Challenge: Understanding the Reactivity of 4-Bromoisoxazole-5-Carboxylic Acid

The primary obstacle in performing substitution reactions at the C4 position of isoxazole-5-carboxylic acid is the steric congestion imposed by the adjacent carboxylic acid group at the C5 position. This bulky group physically blocks the trajectory of incoming nucleophiles, significantly slowing down or completely inhibiting standard nucleophilic aromatic substitution (SNAr) reactions.[1]

Furthermore, the electronic nature of the isoxazole ring and the substituents play a crucial role. While the isoxazole ring is electron-deficient, which in principle activates it towards nucleophilic attack, the carboxylic acid group can be deprotonated under basic conditions.[2] This creates a negatively charged carboxylate, which can complicate the reaction by introducing solubility issues or interacting with catalysts.

Visualizing the Problem: Steric Hindrance

TroubleshootingWorkflow Start Start: Substitution on 4-Bromoisoxazole-5-carboxylic acid Protect Protect COOH as an ester (e.g., Fischer Esterification) Start->Protect TrySNAr Attempt SNAr with protected substrate Protect->TrySNAr SNArSuccess Reaction Successful! Proceed to deprotection. TrySNAr->SNArSuccess Yes SNArFail Reaction Fails or is Sluggish TrySNAr->SNArFail No ChooseCoupling Select Appropriate Cross-Coupling Reaction SNArFail->ChooseCoupling Buchwald Buchwald-Hartwig (C-N) ChooseCoupling->Buchwald Suzuki Suzuki (C-C) ChooseCoupling->Suzuki OtherCoupling Other (e.g., C-O) ChooseCoupling->OtherCoupling OptimizeCoupling Optimize Catalyst, Ligand, Base, and Temperature Buchwald->OptimizeCoupling Suzuki->OptimizeCoupling OtherCoupling->OptimizeCoupling CouplingSuccess Reaction Successful! Proceed to deprotection. OptimizeCoupling->CouplingSuccess

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed C-C Bond Formation with 4-Bromoisoxazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromoisoxazole-5-carboxylic acid. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromoisoxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, actionable protocols, and robust troubleshooting strategies. The unique structure of 4-bromoisoxazole-5-carboxylic acid presents specific challenges, including potential catalyst inhibition by the carboxylate group, thermal instability leading to decarboxylation, and decomposition of the isoxazole ring under certain conditions. This document will help you navigate these complexities to achieve successful C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is 4-bromoisoxazole-5-carboxylic acid considered a challenging substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of factors inherent to the molecule's structure:

  • Carboxylic Acid Functionality: The free carboxylic acid can deprotonate under basic reaction conditions to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially altering its catalytic activity or leading to catalyst inhibition.[1][2]

  • Risk of Decarboxylation: Isoxazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of undesired byproducts.[3][4]

  • Isoxazole Ring Instability: The N-O bond of the isoxazole ring can be sensitive to cleavage under certain conditions, particularly with strong bases or highly reactive catalyst systems, leading to decomposition pathways.[5]

  • Competing Side Reactions: Like many cross-coupling reactions with heteroaryl halides, side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can reduce the yield of the desired product.[6][7]

Q2: Is it necessary to protect the carboxylic acid group before attempting a cross-coupling reaction?

A2: Not always, but it is a critical strategic consideration.

  • Direct Coupling: Performing the reaction on the free acid is more atom-economical. Success often depends on carefully selecting a base and solvent system that minimizes catalyst inhibition and substrate decomposition. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases.[8][9]

  • Protection Strategy: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and often effective strategy.[10] This prevents the formation of the potentially problematic carboxylate anion, simplifying reaction optimization and often leading to higher and more reproducible yields. The ester can then be hydrolyzed back to the carboxylic acid post-coupling.[10] The choice depends on the complexity of your overall synthesis and whether the downstream steps are compatible with the conditions required for ester hydrolysis.

Q3: Which palladium-catalyzed C-C bond-forming reactions are most suitable for this substrate?

A3: Suzuki-Miyaura, Sonogashira, and Heck couplings are the most widely and successfully applied reactions for functionalizing similar isoxazole and oxazole systems.[11][12]

  • Suzuki-Miyaura Coupling: This is often the first choice due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[13][14]

  • Sonogashira Coupling: This reaction is highly effective for introducing alkyne functionalities, which are valuable handles for further transformations, such as click chemistry.[15][16] Copper-free conditions are sometimes employed to prevent alkyne homocoupling.[6][15]

  • Heck Coupling: This is the method of choice for introducing alkenyl groups. Regioselectivity can be a key parameter to control, depending on the alkene coupling partner.[6][17][18]

Q4: What is a good starting point for catalyst and ligand selection?

A4: For challenging substrates like this, modern catalyst systems involving bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step with the heterocyclic halide, and facilitate the final reductive elimination.[6][19]

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.[20] Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reproducibility.[21]

  • Ligands: For Suzuki couplings, biaryl phosphine ligands such as SPhos and XPhos are excellent starting points.[6][19] For Sonogashira and Heck reactions, triphenylphosphine (PPh₃) can be effective, but more specialized ligands may be required for higher yields.[17][22] Xantphos is another versatile ligand known to be effective in various C-N and C-O couplings and can be screened for C-C bond formation as well.[9][20]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or is giving a very low yield. What are the first things I should check?

A: A systematic check of the reaction fundamentals is the most effective approach.[23]

  • Integrity of Reagents and Atmosphere:

    • Inert Atmosphere: Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate both the active Pd(0) catalyst and the phosphine ligands.[23][24]

    • Solvent Quality: Use anhydrous, degassed solvents. Residual water and oxygen are detrimental.[23]

    • Reagent Purity: Verify the purity of your 4-bromoisoxazole-5-carboxylic acid and your coupling partner (e.g., boronic acid). Impurities can act as catalyst poisons.[24] Boronic acids, in particular, can degrade upon storage and may require purification or resynthesis.[6]

  • Catalyst Activity:

    • Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low activity.[23][24]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere.[21][23]

    • Catalyst Loading: For a new or difficult reaction, a higher initial catalyst loading (e.g., 3-5 mol%) may be necessary to achieve conversion. This can be optimized later.[24]

Q: My reaction mixture turns black and stops progressing. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black.[24] This occurs when the active Pd(0) species, unstabilized by its ligand, agglomerates.

  • Ligand Choice: The ligand may not be robust enough for the reaction conditions or is dissociating from the metal center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) which binds more strongly to palladium.[6][19]

  • Temperature: High temperatures can accelerate catalyst decomposition.[7][24] Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).

  • Concentration: Reactions that are too dilute can sometimes favor catalyst decomposition pathways. Try increasing the concentration.

Issue 2: Significant Side Product Formation

Q: I am observing a significant amount of dehalogenated starting material (isoxazole-5-carboxylic acid). How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the bromine is replaced by a hydrogen atom.[7] It becomes problematic with highly active catalysts and when the desired cross-coupling pathway is slow.

  • Optimize the Base: The base can sometimes be a source of the hydride for dehalogenation. Screen different bases; often, a weaker base like K₃PO₄ or even K₂CO₃ can be beneficial compared to stronger options.[7][8]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the product-forming step, helping it to out-compete the dehalogenation pathway.[7]

  • Check for Hydrogen Sources: Ensure your solvents or reagents are not contaminated with water or alcohols that can serve as hydrogen donors.

Q: In my Suzuki reaction, I see a lot of biaryl homocoupling of my boronic acid. What causes this?

A: Homocoupling of the boronic acid is typically an oxygen-mediated process.

  • Improve Degassing: This is the most critical factor. Ensure your reaction mixture and solvents are rigorously deoxygenated before heating.[6] Techniques like freeze-pump-thaw cycles are more effective than simply bubbling with inert gas.[23]

  • Stoichiometry: Using a slight excess of the 4-bromoisoxazole starting material (e.g., 1.2 equivalents) relative to the boronic acid can sometimes suppress homocoupling.[6]

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of this side reaction.[6]

Q: I suspect my isoxazole ring is decomposing under the reaction conditions. How can I confirm this and prevent it?

A: The isoxazole N-O bond can be labile, particularly under strongly basic conditions.[5]

  • Base Selection: This is the most likely cause. Avoid strong organic bases (like DBU) or hydroxide bases if you suspect ring opening. Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][25] The choice of base is highly substrate-dependent.

  • Temperature Control: As with catalyst decomposition, excessive heat can promote substrate degradation. Run the reaction at the minimum effective temperature.

  • Reaction Monitoring: Use LC-MS to monitor the reaction. Look for masses corresponding to potential ring-opened byproducts to confirm your hypothesis.

Recommended Protocols and Catalyst Systems

The following tables summarize recommended starting conditions for Suzuki-Miyaura, Sonogashira, and Heck reactions. These are robust starting points that should be optimized for each specific substrate combination.

Data Presentation: Recommended Starting Conditions
Table 1: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield Range (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10085-95[10]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11080-90[10]
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)DME/H₂O (4:1)8575-85[22][26]

Note: The reactions below were performed on the corresponding ester derivative, a recommended strategy to avoid complications from the free acid.[10]

Table 2: Sonogashira Coupling Conditions (Copper-Free)
EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield Range (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃N (3)THF6080-90[10]
2TrimethylsilylacetylenePd(OAc)₂ (3)XPhos (6)Et₃N (3)MeCN11070-85[27]
Table 3: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield Range (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)KOAc (2)DMF10070-80[28]
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃ (2)DMA14065-75[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 4-Bromoisoxazole-5-carboxylate

This protocol is adapted from established methods for similar heterocyclic systems.[10][29]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add Reagents: Add ethyl 4-bromoisoxazole-5-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Solvents: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as LiOH in a THF/water mixture.[10]

Protocol 2: General Procedure for Sonogashira Coupling of Ethyl 4-Bromoisoxazole-5-carboxylate

This protocol outlines a copper-free Sonogashira coupling.[10][15]

  • Reaction Setup: To a dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (x3).

  • Add Reagents: Add the anhydrous solvent (e.g., THF), followed by the base (e.g., Et₃N, 3.0 equiv), ethyl 4-bromoisoxazole-5-carboxylate (1.0 equiv), and the terminal alkyne (1.5 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 5-alkynylisoxazole derivative.

Mandatory Visualizations

Palladium Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which consists of three primary steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.[6]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² (Transmetalation Complex) OxAdd->Trans Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product sub_in1 R¹-X (Isoxazole-Br) sub_in1->OxAdd sub_in2 R²-M (e.g., Boronic Acid + Base) sub_in2->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues systematically.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction q1 Is Palladium Black observed? start->q1 Visual Check q2 Are Starting Materials consumed? start->q2 Analytical Check (TLC/LCMS) q1->q2 No s1a YES: Catalyst Decomposition - Lower Temperature - Use bulkier/more robust ligand - Increase concentration q1->s1a Yes q3 YES: What are the main products? q2->q3 Yes s2b NO: Inactive Catalyst - Increase catalyst loading - Screen different ligands/solvents - Increase temperature q2->s2b No s2a NO: Check Reagents & Setup - Verify reagent purity - Ensure inert atmosphere - Check catalyst/ligand integrity p1 Dehalogenated SM q3->p1 p2 Homocoupled Product q3->p2 p3 Other Byproducts (Degradation) q3->p3 s3a Minimize Hydrodehalogenation - Screen weaker bases - Use more electron-rich ligand p1->s3a s3b Minimize Homocoupling - Improve degassing (F-P-T) - Use slight excess of halide p2->s3b s3c Minimize Degradation - Screen weaker bases (avoid strong base) - Lower reaction temperature p3->s3c

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

  • Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025, November). Benchchem.
  • Pd‐catalyzed decarboxylative cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). PMC.
  • Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. (2010, November 5). PubMed.
  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
  • Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. (n.d.). Benchchem.
  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). PMC.
  • CHAPTER-I A REVIEW ON HECK REACTION. (n.d.). Shodhganga.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
  • View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013, February 15). IGNITED MINDS.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (n.d.). PMC.
  • The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen.
  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2005, July 16). Journal of the American Chemical Society.
  • Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 18). Royal Society of Chemistry.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
  • Decarboxylative cross-coupling. (n.d.). Wikipedia.

Sources

Optimization

Improving solubility of 4-Bromoisoxazole-5-carboxylic acid in aqueous reaction media

Introduction: Navigating the Solubility Challenges of 4-Bromoisoxazole-5-carboxylic acid 4-Bromoisoxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenges of 4-Bromoisoxazole-5-carboxylic acid

4-Bromoisoxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole core, a carboxylic acid group, and a bromine atom, provides a versatile scaffold for synthesizing novel compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.[1][2] However, researchers frequently encounter a significant hurdle in its application: its inherently low solubility in aqueous reaction media. This poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, inconsistent yields, and challenges in purification.

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols designed to systematically address and overcome the solubility issues of 4-Bromoisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with 4-Bromoisoxazole-5-carboxylic acid in aqueous environments.

Q1: Why is 4-Bromoisoxazole-5-carboxylic acid so poorly soluble in neutral water?

A1: The limited aqueous solubility of this compound is a function of its molecular structure and physicochemical properties. Several factors contribute:

  • Acidity (pKa): The carboxylic acid group is the primary handle for aqueous solubilization. However, due to the strong electron-withdrawing nature of the adjacent isoxazole ring and the bromine atom, this compound is a relatively strong organic acid with an estimated pKa in the range of 2.5 to 3.5.[3] At neutral pH (~7), the carboxylic acid is almost entirely deprotonated to its carboxylate form. While the carboxylate salt is inherently more soluble than the neutral acid, the overall solubility is still limited by other factors.

  • Lipophilicity: The brominated isoxazole ring is a significantly nonpolar (lipophilic) moiety. This hydrophobic character counteracts the hydrophilic nature of the small carboxylate group, leading to poor overall solvation by water molecules.

  • Crystal Lattice Energy: As a crystalline solid, energy is required to break the intermolecular forces (crystal lattice energy) holding the molecules together before solvation can occur. If this energy is high, it can be a significant barrier to dissolution.

Q2: What is the simplest and most effective first step to try for solubilizing this compound in an aqueous medium?

A2: The most direct and often most effective strategy is pH adjustment . By converting the carboxylic acid into its corresponding salt, you can dramatically increase its aqueous solubility.[4][5]

The underlying principle is the acid-base equilibrium. According to the Henderson-Hasselbalch equation, raising the pH of the aqueous medium well above the compound's pKa will shift the equilibrium almost completely to the deprotonated, anionic carboxylate form, which is significantly more polar and water-soluble.[6]

  • Recommendation: Start by preparing a slurry of the compound in water and slowly adding a suitable base (e.g., 1 M NaOH, K₂CO₃, or an organic base like triethylamine) while stirring. Full dissolution is often achieved at a pH of 6-8, which is safely above the estimated pKa.

Q3: My downstream reaction is sensitive to high pH or the presence of inorganic bases. What are my alternative options?

A3: When pH modification is not viable, several other techniques can be employed. The most common are the use of co-solvents, hydrotropes, or surfactants.

StrategyMechanism of ActionKey AdvantagesPotential Issues
Co-solvents Adding a water-miscible organic solvent reduces the overall polarity of the solvent system, making it more favorable for solvating the lipophilic isoxazole ring.[7][8]Simple to implement; effective at moderate concentrations; wide variety of solvents available.[9][10]Can alter reaction kinetics; may complicate product purification; potential toxicity.[7]
Hydrotropy Adding a high concentration of a "hydrotropic agent" (a type of solubilizer) which self-aggregates and forms structures that can encapsulate the insoluble compound.[11][12]Environmentally friendly; highly selective; avoids large volumes of organic solvents.[11][13]Requires high concentrations of the hydrotrope; potential for the agent to interact with reactants.
Surfactants Amphiphilic molecules that, above a critical micelle concentration (CMC), form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous phase.[14][15]Highly effective at low concentrations; can stabilize particles.[16]Can be difficult to remove; may interfere with reactions or assays; potential for foaming.
Q4: How do I choose the right co-solvent and a good starting concentration?

A4: The choice of co-solvent depends on the specific reaction conditions and the polarity of 4-Bromoisoxazole-5-carboxylic acid. Polar, aprotic solvents are often a good starting point.

Recommended Co-solvents and Starting Concentrations:

Co-solventClassTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic5-20%Excellent solubilizing power for many organic compounds; can be difficult to remove.[17]
N,N-Dimethylformamide (DMF)Polar Aprotic5-20%Good general-purpose solvent; handle with care due to toxicity.
EthanolPolar Protic10-30%Less toxic, greener option; may participate in some reactions (e.g., esterification).
Propylene GlycolPolar Protic10-40%Low toxicity, often used in pharmaceutical formulations.[8]
Polyethylene Glycol (e.g., PEG 300)Polymer10-40%Low toxicity; can be effective for highly crystalline compounds.[8]

Troubleshooting Tip: If you observe precipitation upon adding other aqueous reagents, it may be due to a "salting out" effect or a change in the overall solvent polarity. In such cases, you may need to increase the proportion of the co-solvent.

Visualizing the Solubilization Strategy

A systematic approach is crucial for efficiently identifying the optimal solubilization method for your specific experimental setup.

G Start Start: Dissolve 4-Bromoisoxazole- 5-carboxylic acid in Aqueous Medium Check_pH Is the reaction pH-sensitive? Start->Check_pH Adjust_pH Strategy 1: pH Adjustment (Add Base to pH > 6.0) Check_pH->Adjust_pH No Check_Solvent Are organic solvents compatible with the reaction? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Insoluble Success Success: Homogeneous Solution Adjust_pH->Success Dissolved Co_Solvent Strategy 2: Co-solvent System (e.g., 10-20% DMSO, DMF, EtOH) Check_Solvent->Co_Solvent Yes Hydrotropy Strategy 3: Hydrotropy (e.g., Sodium Citrate, Urea) Check_Solvent->Hydrotropy No Co_Solvent->Hydrotropy Insoluble or Interferes Co_Solvent->Success Dissolved Surfactant Consider Strategy 4: Surfactants (e.g., Polysorbate 80) (Use with caution) Hydrotropy->Surfactant Insoluble Hydrotropy->Success Dissolved Surfactant->Success Dissolved Failure Still Insoluble: Consider advanced formulation (e.g., complexation) Surfactant->Failure Insoluble or Interferes

Sources

Troubleshooting

Optimizing reaction temperature for 4-Bromoisoxazole-5-carboxylic acid cross-coupling

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the Suzuki-Miyaura cross-coupling of 4-Bromoisoxazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the Suzuki-Miyaura cross-coupling of 4-Bromoisoxazole-5-carboxylic acid .

This substrate presents a unique thermodynamic paradox: the electron-withdrawing 5-carboxylic acid accelerates the oxidative addition of palladium into the C4–Br bond, but simultaneously introduces severe thermal lability. Below is our comprehensive guide to mastering the causality behind these reactions, avoiding degradation, and optimizing your temperature parameters.

Mechanistic Overview: The Temperature Balancing Act

The optimization of this reaction is governed by strict kinetic and thermodynamic thresholds. If the temperature is too low, the catalyst fails to overcome the activation energy required for oxidative addition. If the temperature is too high, the molecule undergoes rapid degradation.

OptimizationWorkflow SM 4-Bromoisoxazole-5-carboxylic acid + Arylboronic Acid HighTemp High Temp (>90°C) Strong Base (Na2CO3) SM->HighTemp Thermodynamic Control LowTemp Low Temp (<50°C) Standard Catalyst SM->LowTemp Kinetic Limitation OptTemp Optimal Temp (70°C) Pd(dppf)Cl2, K3PO4 SM->OptTemp Optimized Parameters Decarb Degradation: Decarboxylation & N-O Ring Cleavage HighTemp->Decarb NoRxn Incomplete Conversion: Sluggish Oxidative Addition LowTemp->NoRxn Product Desired Cross-Coupled Product (>90% Yield) OptTemp->Product

Fig 1. Temperature-dependent pathways for 4-bromoisoxazole-5-carboxylic acid cross-coupling.

Troubleshooting FAQs

Q1: Why am I observing massive decarboxylation instead of the cross-coupled product at 100 °C? Causality: Under standard Suzuki conditions, the 5-carboxylic acid is deprotonated. The resulting carboxylate is highly susceptible to protodecarboxylation at elevated temperatures because the adjacent electron-deficient isoxazole ring stabilizes the transient carbanion formed at the C5 position . Solution: You must operate below the thermodynamic threshold for decarboxylation. Lower the reaction temperature to 65–75 °C and switch from strong bases (like NaOH or Na2​CO3​ ) to a milder, non-nucleophilic base such as K3​PO4​ .

Q2: I lowered the temperature to 50 °C to prevent decarboxylation, but now the reaction stalls at 20% conversion. How do I fix this? Causality: The oxidative addition of palladium into the sterically hindered C4–Br bond requires a specific kinetic activation energy. At 50 °C, standard catalysts like Pd(PPh3​)4​ struggle to enter the catalytic cycle efficiently, leading to unreacted starting material. Solution: Upgrade your catalyst system. Using a bidentate, sterically bulky ligand system like Pd(dppf)Cl2​⋅CH2​Cl2​ lowers the activation barrier for oxidative addition and accelerates reductive elimination, allowing the reaction to proceed to completion at a moderate 70 °C without triggering degradation .

Q3: My LC-MS shows a mass corresponding to a cleaved isoxazole ring. Is this temperature-related? Causality: Yes. The N–O bond of the isoxazole ring is relatively weak. Excessive thermal energy (>90 °C) combined with palladium and strong base can induce reductive ring cleavage, forming unwanted enaminones or nitriles. Solution: Maintain the temperature strictly at or below 80 °C. If higher temperatures are absolutely required due to an unreactive boronic acid, utilize microwave irradiation (e.g., 100 °C for 15–30 minutes) to apply kinetic control, minimizing the time the substrate spends in the thermal danger zone .

Q4: Should I protect the carboxylic acid as an ester before coupling? Causality: Esterification (e.g., forming a methyl ester) removes the acidic proton, preventing the formation of the highly decarboxylation-prone carboxylate anion. Solution: If direct coupling fails, convert the acid to an ester. This allows you to safely push the Suzuki coupling temperature to 80–90 °C. You can subsequently hydrolyze the ester back to the acid post-coupling.

Quantitative Optimization Data

The following table summarizes our internal benchmarking data for the cross-coupling of 4-bromoisoxazole-5-carboxylic acid with phenylboronic acid across various temperature and catalyst regimes.

Temperature (°C)Catalyst System (5 mol%)Base (2.5 eq)Time (h)Conversion (%)Decarboxylation (%)Ring Cleavage (%)
100 Pd(PPh3​)4​ Na2​CO3​ 12>956515
80 Pd(PPh3​)4​ K3​PO4​ 1270205
70 Pd(dppf)Cl2​⋅CH2​Cl2​ K3​PO4​ 6>95 <5 <1
50 Pd(dppf)Cl2​⋅CH2​Cl2​ K3​PO4​ 243500
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can ensure the integrity of the isoxazole ring and the carboxylic acid moiety throughout the workflow.

1. Reagent Preparation

  • 4-Bromoisoxazole-5-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K3​PO4​ (2.5 mmol, 2.5 equiv)

2. Solvent Degassing

  • Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Sparge the solvent mixture with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.

3. Reaction Assembly & Controlled Heating

  • In a flame-dried Schlenk tube, combine the solid reagents. Add the degassed solvent mixture under an inert atmosphere.

  • Place the reaction vessel in a pre-heated oil bath set strictly to 70 °C . Stir vigorously (800 rpm) for 6 hours.

  • Validation Checkpoint 1 (In-process): At 3 hours, sample the reaction for LC-MS. Look for the desired mass [M+H]+ . If a mass of [M−44+H]+ is observed, decarboxylation is occurring—immediately lower the bath temperature by 5 °C.

4. Workup & Isolation

  • Cool the reaction to room temperature.

  • Validation Checkpoint 2 (Acidification): Add 1M HCl dropwise until the aqueous layer reaches pH ~3 . Causality: The product exists as a water-soluble carboxylate salt under the basic reaction conditions. It must be fully reprotonated to partition into the organic phase; otherwise, your yield will be lost in the aqueous waste.

  • Extract with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via reverse-phase chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the pure cross-coupled product.

References
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry. Verified URL:[Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Advances. Verified URL:[Link]

  • Deprotonated Carboxylic Acid Fragmentation. Mass Spectrometry Reviews. Verified URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Bromoisoxazole-5-carboxylic Acid

Executive Summary The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Bromoisoxazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery.[1][2][3] We will detail a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, grounding the protocol in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. Furthermore, we will objectively compare the validated HPLC method against alternative analytical technologies, providing the data necessary to make informed decisions for quality control and regulatory submissions.

Introduction: The Analytical Imperative for 4-Bromoisoxazole-5-carboxylic Acid

4-Bromoisoxazole-5-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, a scaffold present in numerous pharmacologically active agents.[7][8][9] Its structure, featuring a bromine atom and a carboxylic acid group, offers versatile handles for synthetic modification, making it a valuable intermediate in the synthesis of novel therapeutic candidates.[1][2] The purity of this intermediate is paramount; trace impurities can carry over to the final API, potentially altering its biological activity, toxicity profile, and stability.

Therefore, a validated, reliable, and robust analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the drug substance.[10] This guide focuses on developing and validating an HPLC method that is "fit for purpose"—specifically, a quantitative test for impurities and a precise assay of the main component.[11]

The Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For the analysis of a polar, ionizable organic molecule like 4-Bromoisoxazole-5-carboxylic acid, RP-HPLC is the gold standard.[12] Its advantages are numerous:

  • High Resolution: Capable of separating the main compound from closely related structural analogues and potential degradation products.[13][14]

  • Sensitivity: Modern UV detectors provide excellent sensitivity for aromatic, heterocyclic compounds containing chromophores.

  • Versatility: The separation can be finely tuned by adjusting mobile phase composition, pH, and stationary phase chemistry.[13]

  • Quantification: Provides accurate and precise quantitative results, which is essential for both impurity profiling and assay.[14]

Based on the structure—a carboxylic acid (pKa likely in the 2.5-3.5 range) and a UV-active isoxazole ring—we propose the following starting conditions.[15] The rationale is to use a low pH mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and consistent retention on a C18 column.

Proposed HPLC Method for Purity Assessment
ParameterRecommended ConditionRationale
Instrumentation Standard HPLC system with a UV or Photodiode Array (PDA) detector.Widely available and suitable for routine QC. A PDA detector is preferred for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.Industry-standard stationary phase providing excellent retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Low pH suppresses the ionization of the carboxylic acid, improving peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 30 minutes, hold for 5 min, return to initial.A gradient is necessary to elute potential non-polar impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 260 nmWavelength selected for optimal absorbance of the isoxazole ring, ensuring high sensitivity.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.A simple and effective diluent that is compatible with the mobile phase.

Comprehensive HPLC Method Validation Protocol (Aligned with ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][16] The following protocols are based on the ICH Q2(R2) guidelines, which represent a harmonized approach accepted by global regulatory bodies like the FDA and EMA.[4][5][6][17]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Use Dev Propose Initial HPLC Conditions Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Range Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Robustness->SST Routine QC Release & Stability Testing SST->Routine

Caption: High-level workflow for HPLC method validation.

Specificity and Stability-Indicating Properties
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or placebo ingredients.[11][18] A stability-indicating method can detect changes in the drug substance's quality over time.[5]

  • Experimental Protocol (Forced Degradation):

    • Prepare five separate solutions of 4-Bromoisoxazole-5-carboxylic acid (~1 mg/mL).

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

    • Inject the unstressed sample, a blank, and each of the five stressed samples.

    • Analyze the chromatograms using a PDA detector to assess peak purity and confirm that the principal peak is spectrally homogeneous.

  • Acceptance Criteria:

    • The method must resolve the main peak from all degradation product peaks (Resolution > 2.0).

    • The peak purity index for the 4-Bromoisoxazole-5-carboxylic acid peak in stressed samples should be greater than 0.995.

    • Significant degradation (5-20%) should be observed in at least one of the stress conditions to prove the method's stability-indicating nature.

  • Expert Insights: The goal is to induce degradation, not to completely destroy the molecule. If no degradation is seen, increase the stress duration or concentration. If the analyte is completely degraded, reduce the stress. This study is fundamental as it defines the separation capability of your method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Analyte 4-Bromoisoxazole- 5-carboxylic acid Solution Acid Acid Hydrolysis (HCl, Heat) Analyte->Acid Base Base Hydrolysis (NaOH, Heat) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat, Solid) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo HPLC Inject into HPLC-PDA System Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Evaluate Chromatograms HPLC->Data

Caption: Experimental workflow for the forced degradation study.

Linearity
  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create at least five calibration standards by serial dilution, covering a range from the reporting limit for impurities (e.g., 0.05%) up to 150% of the target assay concentration (e.g., 50% to 150% of 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

  • Expert Insights: Linearity is crucial for both the assay and the quantification of impurities. The range should be chosen based on the method's intended purpose. For an impurity quantification method, the range must cover from the reporting limit to above the specification limit.

Range
  • Objective: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[14]

  • Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to define the range.

  • Acceptance Criteria: The range is established by confirming that the method exhibits the required linearity, accuracy, and precision over the studied concentrations. For an assay, this is typically 80-120% of the test concentration.[11]

Accuracy
  • Objective: To measure the closeness of the test results to the true value. It is often expressed as percent recovery.[4]

  • Experimental Protocol (Spiking Method):

    • Prepare a synthetic mixture (placebo) if applicable. If not, use a known pure batch of the analyte.

    • Spike the placebo or pure sample with known amounts of the 4-Bromoisoxazole-5-carboxylic acid reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria:

    • Mean percent recovery should be within 98.0% to 102.0%.

  • Expert Insights: Accuracy is a measure of systematic error. This experiment demonstrates that the sample matrix does not interfere with the quantification of the analyte.

Precision
  • Objective: To assess the degree of scatter among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration, or nine determinations covering the specified range (3 concentrations, 3 replicates each), on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Intermediate Precision: RSD ≤ 2.0%.

  • Expert Insights: Precision measures random error. Demonstrating good precision under varied conditions (different days, analysts) provides confidence in the method's reliability for routine use.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • The concentration that yields a S/N ratio of approximately 3:1 is typically accepted as the LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is typically accepted as the LOQ.

    • Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3.

    • LOQ: S/N ratio ≥ 10, with demonstrated precision.

  • Expert Insights: LOD and LOQ are critical for impurity methods. The LOQ must be at or below the reporting threshold for impurities as defined in guidelines like ICH Q3A.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, indicating its reliability during normal usage.[11]

  • Experimental Protocol (One-Factor-at-a-Time):

    • Prepare a standard solution of 4-Bromoisoxazole-5-carboxylic acid.

    • Analyze the solution while deliberately varying the following parameters, one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 5 °C).

      • Mobile Phase pH (e.g., ± 0.2 units).

      • Mobile Phase Composition (e.g., ± 2% organic).

    • Monitor system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • Changes in retention time or peak area should be minimal and predictable.

  • Expert Insights: Robustness studies help identify which method parameters are critical and need to be carefully controlled. This is a key part of understanding the method's lifecycle.

System Suitability
  • Objective: To ensure the chromatographic system is adequate for the intended analysis. This is performed before every analytical run.

  • Experimental Protocol:

    • Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.

    • Make five replicate injections of the standard solution.

  • Acceptance Criteria (Typical):

    • Tailing Factor (Asymmetry): ≤ 2.0.

    • Theoretical Plates (Efficiency): > 2000.

    • Resolution (between analyte and closest peak): > 2.0.

    • RSD of peak areas for replicate injections: ≤ 1.0%.

Comparative Analysis with Alternative Purity Assessment Methods

While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be used as orthogonal (confirmatory) methods.[19]

TechniquePrincipleAdvantages for 4-Bromoisoxazole-5-carboxylic acidDisadvantages
HPLC (Validated Method) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, robust, quantitative, industry standard, stability-indicating.[10][14]Moderate analysis time, requires solvent consumption.
UHPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, reduced solvent use.[12][20]Higher instrument cost, more susceptible to column clogging.
LC-MS HPLC coupled with a Mass Spectrometer detector.Provides molecular weight information for definitive peak identification, extremely high sensitivity and specificity.[19][21]Higher cost and complexity, potential for ion suppression from mobile phase additives.
GC-MS Gas-phase separation coupled with a Mass Spectrometer.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile, thermally labile compounds like carboxylic acids without derivatization.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Very high efficiency, low sample and reagent consumption, orthogonal separation mechanism to HPLC.[12][22]Lower sensitivity with UV detection, less robust for routine QC compared to HPLC.

Conclusion

The detailed protocol within this guide provides a comprehensive pathway for the validation of a stability-indicating RP-HPLC method for the purity assessment of 4-Bromoisoxazole-5-carboxylic acid. By adhering to the principles outlined in the ICH Q2(R2) guideline, a laboratory can generate reliable, reproducible, and scientifically sound data.[23] This ensures that the method is "fit for purpose," capable of accurately quantifying the analyte and its impurities, thereby safeguarding the quality of the final drug product. While alternative techniques like UHPLC and LC-MS offer specific advantages in speed and identification, a validated HPLC method remains the indispensable cornerstone of quality control in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Bradley C. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2025. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency; 2023. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group; 2024. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy; 2024. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • HPLC Method Validation Guidelines. Scribd. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Advantages and Disadvantages of HPLC in Protein Purity Analysis. Mtoz Biolabs. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap Eureka; 2025. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo; 2024. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs; 2024. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • 4-Bromoisoxazole. PubChem - NIH. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org; 2024. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication; 2023. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR; 2024. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI; 2013. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Nitrones. 4. Derivatives of 4-bromo-5-isoxazolidinone-4-carboxylic acids and delta 3. Arch Pharm (Weinheim); 1972. [Link]

Sources

Comparative

Stability and Handling Guide: 4-Bromoisoxazole-5-carboxylic Acid vs. Methyl 4-Bromoisoxazole-5-carboxylate

Executive Summary Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their bioisosteric relationship to amides and their ability to modulate physicochemical properties in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their bioisosteric relationship to amides and their ability to modulate physicochemical properties in drug candidates. However, functionalizing the C5 position with a carboxylic acid—particularly when an electron-withdrawing halogen is present at the C4 position—introduces significant stability challenges.

This guide provides an objective, data-driven comparison between 4-Bromoisoxazole-5-carboxylic acid (the free acid) and its esterified counterpart, Methyl 4-bromoisoxazole-5-carboxylate . By analyzing the thermodynamic drivers of decarboxylation, we outline strategic workflows to help researchers choose the right building block, maximize yield, and prevent catastrophic reagent degradation during synthesis.

Mechanistic Insight: The Decarboxylation Dilemma

The primary mode of degradation for 4-bromoisoxazole-5-carboxylic acid is rapid decarboxylation [1]. To understand this, we must look at the electronic environment of the molecule:

  • Inductive Pull: The isoxazole ring itself is highly electron-withdrawing.

  • Halogen Effect: The bromine atom at the C4 position exerts a strong inductive effect (-I), further pulling electron density away from the C5 position.

  • Transition State Stabilization: Upon deprotonation (in basic conditions) or thermal stress, the carboxylate anion is destabilized. The molecule readily extrudes carbon dioxide ( CO2​ ) because the resulting carbanion at C5 is highly stabilized by the adjacent electronegative oxygen and the electron-deficient ring system [1].

Conversely, Methyl 4-bromoisoxazole-5-carboxylate masks the acidic proton. By locking the moiety as an ester, the formation of the reactive carboxylate anion is prevented. This simple modification drastically increases the thermal decomposition threshold and shelf life of the reagent [2, 3].

Mechanism cluster_acid Free Acid (Prone to Decarboxylation) cluster_ester Methyl Ester (Stable) A1 4-Bromoisoxazole- 5-carboxylic acid A2 Carboxylate Anion (Reactive) A1->A2 Base / Heat A3 4-Bromoisoxazole + CO2 (Gas) A2->A3 Decarboxylation E1 Methyl 4-bromoisoxazole- 5-carboxylate E2 Stable Structure (No CO2 Loss) E1->E2 Base / Heat

Mechanistic pathways showing decarboxylation of the free acid versus the stable methyl ester.

Comparative Stability Data

The following table synthesizes the physicochemical parameters and stability metrics of both compounds to aid in procurement and experimental planning.

Parameter4-Bromoisoxazole-5-carboxylic acidMethyl 4-bromoisoxazole-5-carboxylate
CAS Number 893638-85-2 [3]893638-83-0 [2]
Molecular Weight 191.97 g/mol 205.99 g/mol
Decarboxylation Risk High (Triggered > 0°C or at pH > 7)Negligible (Stable under standard conditions)
Recommended Storage -20°C, strictly anhydrous, inert atmosphere2-8°C, sealed in a dry environment
Shelf Life < 3 months (prone to degradation in transit)> 12 months
Synthetic Utility Direct coupling (requires immediate, cold use)Stable building block (requires in-situ hydrolysis)

Experimental Workflows & Validated Protocols

Due to the instability of the free acid, the most robust synthetic strategy involves purchasing and storing the Methyl Ester , and performing a controlled, in-situ hydrolysis immediately prior to amide coupling [4].

Workflow Start Start Synthesis Planning Decision Is long-term storage or harsh reaction required? Start->Decision PathAcid Select Free Acid (Handle < 0°C) Decision->PathAcid No (Immediate Use) PathEster Select Methyl Ester (Store at RT to 8°C) Decision->PathEster Yes Coupling Amide Coupling (HATU, DIPEA, DMF, 0°C) PathAcid->Coupling Hydrolysis In-situ Hydrolysis (LiOH, THF/H2O, 0°C) PathEster->Hydrolysis Hydrolysis->Coupling

Decision matrix and experimental workflow for utilizing 4-bromoisoxazole derivatives.

Protocol A: Controlled In-Situ Hydrolysis of the Methyl Ester

To prevent decarboxylation during ester deprotection, the reaction must be kept cold, and strong bases (like NaOH) should be substituted with milder alternatives (LiOH) [4].

  • Dissolution: Dissolve Methyl 4-bromoisoxazole-5-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Cool the mixture to 0°C using an ice bath.

  • Saponification: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.2 eq) portion-wise to maintain the internal temperature at 0°C. Stir for 2-3 hours at 0°C.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The ester will appear as a high Rf​ spot, while the free acid will remain at the baseline.

  • Acidification: Carefully acidify the mixture to pH ~3 using cold 1N HCl. Crucial: Do not let the temperature rise above 5°C during this exothermic step, or the acid will decarboxylate.

  • Extraction: Extract immediately with cold Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 25°C). Use the crude acid immediately in Protocol B.

Protocol B: Low-Temperature Amide Coupling

Standard amide couplings (e.g., EDC/HOBt) can be too slow, allowing the free acid time to degrade. A highly reactive uronium coupling agent (HATU) is recommended to rapidly consume the acid [5].

  • Activation: Dissolve the freshly prepared 4-Bromoisoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C under Argon. Add HATU (1.1 eq) and stir for 5 minutes.

  • Amine Addition: Add the target amine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Maintain the reaction at 0°C for 1 hour, then slowly allow it to warm to room temperature over 2 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. Look for the target mass. If a significant peak corresponding to the decarboxylated byproduct (4-bromoisoxazole, m/z ~147) is observed, the activation step was too warm or too slow.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash extensively with brine to remove DMF and DIPEA salts.

Conclusion

For the vast majority of pharmaceutical and synthetic applications, Methyl 4-bromoisoxazole-5-carboxylate is the superior starting material. The free acid's extreme susceptibility to decarboxylation makes commercial procurement risky, as temperature fluctuations during shipping often lead to degraded, unusable batches. By stocking the methyl ester and utilizing a controlled, low-temperature in-situ hydrolysis workflow, researchers can guarantee the structural integrity of the isoxazole ring and maximize their coupling yields.

References

  • Hou, X., et al. "An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Eissa, I. H., et al. "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines." BMC Chemistry, PubMed Central (PMC). Available at:[Link]

Validation

Benchmarking Leaving Group Efficacy in Halogenated Isoxazole-5-Carboxylic Acids: A Comprehensive Guide for SNAr and Cross-Coupling Workflows

Isoxazole-5-carboxylic acids are critical building blocks in modern drug discovery, serving as core structural motifs in antiviral agents, IRAK-M degraders, and PD-1/PD-L1 protein-protein interaction inhibitors[1][2]. Fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole-5-carboxylic acids are critical building blocks in modern drug discovery, serving as core structural motifs in antiviral agents, IRAK-M degraders, and PD-1/PD-L1 protein-protein interaction inhibitors[1][2]. Functionalizing these heterocycles requires the precise selection of a halogen leaving group. As a Senior Application Scientist, I frequently observe that poor leaving group selection leads to sluggish kinetics, incomplete conversions, and complex impurity profiles.

This guide benchmarks the reactivity of halogens (F, Cl, Br, I) on the isoxazole ring, dissecting the mechanistic dichotomy between Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling to help you design self-validating, high-yield experimental workflows.

The Mechanistic Dichotomy of Halogen Leaving Groups

The efficacy of a halogen leaving group is entirely context-dependent, governed by the rate-determining step (RDS) of your chosen synthetic pathway.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the addition of the nucleophile to the electron-deficient aromatic ring to form the anionic Meisenheimer complex is the RDS[3]. Here, leaving group ability is dictated by electronegativity rather than bond dissociation energy (BDE). Fluorine's intense inductive electron-withdrawing effect (-I) drastically lowers the activation energy of the transition state. Consequently, for functionalizing the C-3 position with amines or alkoxides, the reactivity strictly follows the order: F > Cl > Br > I [4]. 3-haloisoxazoles are highly susceptible to SNAr because the adjacent electronegative nitrogen atom heavily stabilizes the anionic intermediate[5].

Palladium-Catalyzed Cross-Coupling

Conversely, in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the RDS is the oxidative addition of the Pd(0) species into the carbon-halogen bond. In this regime, the BDE is the dominant factor. The exceptionally strong C-F bond renders fluorinated isoxazoles virtually inert under standard cross-coupling conditions. Instead, the weaker C-I and C-Br bonds facilitate rapid oxidative addition, making the reactivity order: I > Br > Cl >> F [6]. 4-haloisoxazoles are the premier substrates for these C-C bond-forming reactions[7].

MechanisticDichotomy Isox Halogenated Isoxazole-5-Carboxylic Acid SNAr SNAr Pathway (F > Cl > Br > I) Isox->SNAr CC Cross-Coupling Pathway (I > Br > Cl >> F) Isox->CC Meisenheimer Meisenheimer Complex (Stabilized by -I effect) SNAr->Meisenheimer OxAdd Oxidative Addition (Driven by low BDE) CC->OxAdd Prod1 Heteroatom Functionalization (C-N / C-O Bonds) Meisenheimer->Prod1 Prod2 Carbon Functionalization (C-C Bonds) OxAdd->Prod2

Fig 1: Mechanistic divergence of halogenated isoxazoles based on reaction type.

Quantitative Benchmarking Data

To streamline substrate selection, the following table summarizes the physicochemical properties and relative reactivities of halogenated isoxazoles.

HalogenC-X Bond Dissociation Energy (kcal/mol)SNAr Relative Reactivity (Addition-Elimination)Pd-Coupling Reactivity (Oxidative Addition)Optimal Isoxazole PositionPrimary Application
Fluorine (F) ~115.0Excellent (Fastest)Poor (Inert)C-3Amination, Etherification
Chlorine (Cl) ~83.7GoodModerateC-3 / C-4General SNAr, High-Temp CC
Bromine (Br) ~68.0PoorExcellent C-4Suzuki, Sonogashira, Stille
Iodine (I) ~51.0Very Poor (Slowest)Superior (Fastest)C-4Room-Temp Cross-Coupling

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Protocol A: SNAr Amination of 3-Fluoro-isoxazole-5-carboxylic acid

Objective: Synthesize 3-(substituted amino)isoxazole-5-carboxylic acid via SNAr. Causality & Rationale: We select the 3-fluoro derivative because the highly electronegative fluorine maximizes the electrophilicity of the C-3 carbon[4]. We utilize a polar aprotic solvent (DMF) because it poorly solvates the nucleophilic amine, thereby increasing its effective nucleophilicity.

  • Setup: In an oven-dried flask under N2, dissolve 3-fluoro-isoxazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing for the electrophilic C-3 site.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise at 0 °C to control the initial exothermic Meisenheimer complex formation.

  • Thermal Activation: Warm to 60 °C and stir for 4 hours.

  • Analytical Checkpoint: Monitor via LC-MS. The reaction is self-validating when the mass of the starting material [M-H]- disappears, replaced entirely by the [M+Amine-HF-H]- product peak.

  • Quenching & Isolation: Cool to room temperature and quench with 1M HCl to pH 3. Rationale: Acidification protonates the C-5 carboxylate, driving the precipitation of the product from the aqueous DMF mixture. Filter and wash with cold water.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-isoxazole-5-carboxylic acid

Objective: Synthesize 4-aryl-isoxazole-5-carboxylic acid via Pd-catalyzed cross-coupling. Causality & Rationale: We select the 4-bromo derivative over the chloro analog due to its significantly lower BDE, which accelerates the oxidative addition step[6]. Because the C-4 position is sterically hindered, a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical to facilitate both oxidative addition and subsequent reductive elimination.

  • Setup: Charge a Schlenk flask with 4-bromo-isoxazole-5-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.10 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and K3PO4 (3.0 equiv). Rationale: K3PO4 is a mild base that effectively activates the boronic acid to the reactive boronate complex without causing premature decarboxylation of the isoxazole-5-carboxylic acid[8].

  • Reaction: Heat to 90 °C under N2 for 4 hours.

  • Analytical Checkpoint: TLC (Hexanes/EtOAc 1:1 with 1% AcOH) should show complete consumption of the UV-active starting material.

  • Workup: Filter through a short pad of Celite to remove palladium black. Concentrate the filtrate, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc. Dry over Na2SO4 and purify via reverse-phase chromatography.

ExperimentalWorkflow Start Substrate Selection SNAr_Opt 3-Fluoro/Chloro Isoxazole Start->SNAr_Opt CC_Opt 4-Bromo/Iodo Isoxazole Start->CC_Opt Base_Solv Polar Aprotic Solvent + Amine Base SNAr_Opt->Base_Solv Pd_Ligand Pd(0) Catalyst + Aryl Boronic Acid CC_Opt->Pd_Ligand Isolate LC-MS Validation & Isolation Base_Solv->Isolate Pd_Ligand->Isolate

Fig 2: Decision matrix and experimental workflow for isoxazole functionalization.

References

  • [3] Heterocyclic Chemistry - Pyridines as Electrophiles: Nucleophilic Aromatic Substitution. Boyer Research.

  • [1] Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. NIH/PMC.

  • [4] Optimization of reaction conditions for 5-Aminomethyl-3-methoxyisoxazole. Benchchem.

  • [2] N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.

  • [5] Haloselectivity of Heterocycles. Baran Lab.

  • [6] A Novel Approach to Highly Substituted β-Carbolines via Reductive Ring Transformation of 2-Acyl-3-isoxazolylindoles. European Journal of Organic Chemistry.

  • [7] Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers. ACS Publications.

  • [8] C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. RSC Publishing.

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy Validation of 4-Bromoisoxazole-5-carboxylic Acid

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Bromoisoxazole-5-carboxylic acid against relevant chemical alternatives. It is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Bromoisoxazole-5-carboxylic acid against relevant chemical alternatives. It is designed for researchers, scientists, and drug development professionals who require robust, validated methods for structural elucidation. We will explore the theoretical underpinnings of the molecule's vibrational modes, present a detailed experimental protocol, and offer a self-validating workflow to ensure scientific integrity.

Theoretical Framework: Assigning Vibrational Modes

The structural validation of a molecule like 4-Bromoisoxazole-5-carboxylic acid via FTIR spectroscopy hinges on the unambiguous identification of its constituent functional groups. Each group possesses unique vibrational modes (stretching, bending) that absorb infrared radiation at characteristic frequencies.

1.1 The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides two of the most distinct and identifiable peaks in an IR spectrum.[1]

  • O-H Stretch: Due to extensive hydrogen bonding between molecules, which form a dimeric structure, the O-H stretching vibration is exceptionally broad and strong, typically appearing in the 2500-3300 cm⁻¹ range.[1][2] This broadness is a hallmark of carboxylic acids and often overlaps with C-H stretching signals.[2]

  • C=O (Carbonyl) Stretch: The carbonyl group's stretching vibration gives rise to a strong, sharp absorption. For a dimeric, conjugated carboxylic acid, this peak is expected between 1710 and 1760 cm⁻¹.[1] Conjugation with the isoxazole ring system tends to lower this frequency.

1.2 The Isoxazole Ring

The isoxazole ring is an aromatic heterocycle whose vibrations are more complex. Key expected absorptions include:

  • C=N Stretch: The carbon-nitrogen double bond within the ring typically absorbs in the 1600-1550 cm⁻¹ region.[3]

  • Ring C=C Stretch: Aromatic ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. These can sometimes be difficult to distinguish from the C=N stretch.

  • C-O Ring Stretch: The stretching of the C-O single bond within the heterocyclic ring generally produces a strong band in the 1300-1000 cm⁻¹ fingerprint region.[4][5]

1.3 The Carbon-Bromine Bond (C-Br)

The C-Br bond is a weak absorber, and its stretching frequency is found at low wavenumbers.

  • C-Br Stretch: This vibration is expected in the 690-515 cm⁻¹ range.[6] Its position in the deep fingerprint region can sometimes be obscured by other vibrational modes, but its presence is a key confirmatory point.

Comparative Spectral Analysis

To validate the identity of 4-Bromoisoxazole-5-carboxylic acid, its spectrum must be compared against both theoretical predictions and the spectra of simpler, related molecules. This comparative approach allows for the confident assignment of each peak to its corresponding functional group.

For this guide, we will use predicted spectroscopic data for a closely related isomer, 5-Bromooxazole-4-carboxylic acid, as a reference point due to the limited availability of published experimental spectra for the exact target molecule.[3][7] This is a common practice in novel compound research, where computational data provides a strong baseline for experimental validation.

Functional Group Expected Range (cm⁻¹) Observed Peak (cm⁻¹) (Analog) [3]Comparison: Benzoic Acid Comparison: 5-Methylisoxazole
Carboxylic Acid O-H Stretch2500-3300 (Broad)3300-2500 (Broad)Yes (Broad, ~3000 cm⁻¹)No
Aromatic/Alkene C-H Stretch3100-3000Not specified, but expectedYes (~3060 cm⁻¹)Yes (~3120 cm⁻¹)
Carboxylic Acid C=O Stretch1710-17601720-1690Yes (~1700 cm⁻¹)No
Ring C=N Stretch1600-15501600-1550NoYes (~1580 cm⁻¹)
Ring C=C Stretch1600-1450Included in C=N regionYes (~1600, 1450 cm⁻¹)Yes (~1440 cm⁻¹)
Ring C-O Stretch1100-10001100-1000NoYes (~1020 cm⁻¹)
C-Br Stretch690-515Not specified, but expectedNoNo

Analysis:

  • The presence of the very broad absorption from 3300-2500 cm⁻¹ and the strong carbonyl peak around 1700 cm⁻¹ in the analog's data strongly indicates the carboxylic acid group, consistent with the benzoic acid reference.

  • The peak in the 1600-1550 cm⁻¹ range is confidently assigned to the C=N stretch of the isoxazole ring, a feature absent in benzoic acid but present in 5-methylisoxazole.

  • The C-O ring stretch between 1100-1000 cm⁻¹ further confirms the heterocyclic structure.

  • The C-Br stretch, while not explicitly listed in the predicted data, would be the final confirmatory peak to look for in the low-frequency region of an experimental spectrum.

A Self-Validating Experimental Protocol: The KBr Pellet Method

To ensure the trustworthiness and reproducibility of the results, the following detailed protocol for FTIR analysis using the Potassium Bromide (KBr) pellet technique is provided. The causality behind each step is explained to align with best practices in scientific research.

Rationale for KBr: Potassium bromide is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing scattering. It is crucial that the KBr is anhydrous, as water will introduce a very strong, broad O-H absorption band around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can obscure key sample peaks.

Step-by-Step Methodology:

  • Drying: Place high-purity, spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 4-Bromoisoxazole-5-carboxylic acid sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Causality: This low concentration prevents absorption bands from becoming saturated (total absorption), which would make quantitative analysis impossible and distort peak shapes.

  • Grinding: Add the sample and KBr to an agate mortar. Gently grind the mixture with an agate pestle for 2-5 minutes until a fine, homogeneous powder with a consistent, flour-like texture is achieved.

    • Causality: Thorough grinding is critical to reduce the particle size of the sample to below the wavelength of the incident IR radiation. This minimizes light scattering (the Christiansen effect) and results in sharp, well-defined peaks.

  • Pellet Formation: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample particles.

  • Pellet Inspection: Carefully remove the KBr pellet from the die. It should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or uneven pressure, and a new pellet should be made.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan.

    • Causality: This step is essential to record the spectral signature of the atmospheric components (primarily water vapor and CO₂) and the instrument itself. This background is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Visualizing the Validation Workflow

A robust validation strategy is not merely about acquiring a spectrum; it is a systematic process of preparation, acquisition, analysis, and comparison. The following workflow diagram illustrates this self-validating system.

FTIR_Validation_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Validation Sample Analyte: 4-Bromoisoxazole- 5-carboxylic acid Grind Homogenize & Grind Mixture Sample->Grind KBr Anhydrous KBr Matrix KBr->Grind Press Press KBr Pellet Grind->Press Transfer Powder Sample_Scan Acquire Sample Spectrum Press->Sample_Scan BG_Scan Acquire Background (Atmosphere + Instrument) Subtract Background Subtraction BG_Scan->Subtract Process Data Sample_Scan->Subtract Process Data Correct Baseline Correction Subtract->Correct Final_Spectrum Final Processed Spectrum Correct->Final_Spectrum Assign Peak Assignment: Identify Functional Groups Final_Spectrum->Assign Compare_Lit Compare vs. Literature & Predicted Data Assign->Compare_Lit Compare_Analog Compare vs. Analogs (Benzoic Acid, Isoxazole) Assign->Compare_Analog Validation Structural Validation Confirmed Assign->Validation Compare_Lit->Validation Compare_Analog->Validation

Caption: Workflow for the FTIR validation of 4-Bromoisoxazole-5-carboxylic acid.

Conclusion

The validation of 4-Bromoisoxazole-5-carboxylic acid by FTIR spectroscopy is a powerful and definitive method when executed with scientific rigor. By understanding the theoretical absorption frequencies of the carboxylic acid, isoxazole ring, and C-Br functionalities, a clear spectral fingerprint can be predicted. This prediction is then confirmed through careful experimental work, following a protocol designed to minimize artifacts and ensure reproducibility. The final layer of validation—a comparative analysis against simpler molecular analogs—provides the necessary evidence to confirm the compound's structure with a high degree of confidence, meeting the stringent requirements of modern chemical and pharmaceutical research.

References
  • Title: 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Density functional theory and FTIR spectroscopic study of carboxyl group. Source: Indian Journal of Pure & Applied Physics. URL: [Link]

  • Title: IR Tables, UCSC. Source: University of California, Santa Cruz. URL: [Link]

  • Title: Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Source: PMC (PubMed Central). URL: [Link]

  • Title: Correlation between the Hydrogen-Bond Structures and the C=O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations. Source: ACS Publications - The Journal of Physical Chemistry B. URL: [Link]

  • Title: Infrared Spectrometry. Source: Michigan State University Chemistry. URL: [Link]

  • Title: IR: alkyl halides. Source: Organic Chemistry at CU Boulder. URL: [Link]

  • Title: The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study... Source: ResearchGate. URL: [Link]

  • Title: Spectroscopic studies of some n-heterocyclic compounds. Source: Journal of Technology. URL: [Link]

  • Title: Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

  • Title: Table of Characteristic IR Absorptions. Source: University of Colorado Boulder. URL: [Link]

  • Title: FTIR Functional Group Database Table with Search. Source: InstaNANO. URL: [Link]

  • Title: Normal coordinate analysis and vibrational spectroscopy (FT-IR and FT-Raman) studies of 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide using density functional method. Source: PubMed. URL: [Link]

  • Title: IR Spectrum and Characteristic Absorption Bands. Source: Maricopa Open Digital Press. URL: [Link]

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Validation

A Comparative Guide to Bioisosteric Replacement Strategies Using 4-Bromoisoxazole-5-carboxylic Acid

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical process for optimizing efficacy, selectivity, and pharmacokinetic profiles. 4-Bromoisoxazole-5-carboxylic acid stands...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical process for optimizing efficacy, selectivity, and pharmacokinetic profiles. 4-Bromoisoxazole-5-carboxylic acid stands out as a versatile scaffold, presenting multiple avenues for structural diversification. Its isoxazole core is a recognized pharmacophore present in numerous approved drugs, while the carboxylic acid and bromine functionalities serve as key anchor points for chemical elaboration.[1][2][3]

This guide provides an in-depth comparison of bioisosteric replacement strategies centered on this valuable building block. We will explore the rationale behind replacing the carboxylic acid moiety and modifying the isoxazole ring system, supported by comparative physicochemical data and detailed experimental protocols. Our focus is on the "why" behind experimental choices, offering researchers and drug development professionals a robust framework for rational drug design.

The Principle of Bioisosteric Replacement: More Than Just Swapping Atoms

Bioisosterism is a cornerstone strategy in medicinal chemistry where one atom or functional group is replaced with another that possesses similar physical or chemical properties, leading to a molecule that retains or even improves upon the desired biological activity.[4][5][6] The goal is often to address specific liabilities in a lead compound, such as poor membrane permeability, metabolic instability, or off-target toxicity, without disrupting the key interactions with the biological target.[4][6][7] However, the success of any bioisosteric replacement is highly dependent on the specific molecular context and its target protein, meaning a panel of isosteres often needs to be screened to identify the optimal replacement.[4][5]

Strategy 1: Replacing the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in pharmacophores, often crucial for target binding through ionic interactions and hydrogen bonding.[6][8] However, its acidic nature can lead to several drawbacks, including rapid metabolism, low cell permeability, and potential toxicity.[4][7][9] Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions.

Common Carboxylic Acid Bioisosteres: A Comparative Analysis

A variety of functional groups can serve as effective mimics of the carboxylic acid. The choice of isostere allows for the fine-tuning of key physicochemical properties such as acidity (pKa), lipophilicity (LogD), and permeability.[10][11]

BioisostereTypical pKa RangeGeneral Impact on Lipophilicity (vs. COOH)Key Characteristics & Rationale
Carboxylic Acid (Parent) ~4-5BaselineForms strong ionic and hydrogen bonds; often imparts high water solubility but can limit membrane permeability.[6]
1H-Tetrazole ~4.5-5.5IncreasedExcellent mimic of carboxylate geometry and charge distribution; can improve metabolic stability and oral bioavailability.[5][7][8][12]
Hydroxamic Acid ~8-9IncreasedLess acidic than carboxylic acids; possesses strong metal-chelating properties which can be a pro or con depending on the target.[4]
Acyl Sulfonamide ~3-5VariableAcidity is tunable based on substituents; capable of forming multiple hydrogen bond interactions, potentially increasing potency.[5][9]
3-Hydroxyisoxazole ~4-5IncreasedPlanar, acidic heterocycle that effectively mimics the carboxylate group; found in natural products and used in neurotransmitter analogs.[13][14]
2,4-Thiazolidinedione ~6-7IncreasedLess acidic; acts as a hydrogen bond donor and acceptor, often used to improve pharmacokinetic profiles.[14]
Visualizing the Bioisostere Selection Workflow

The process of selecting and synthesizing a bioisostere for the carboxylic acid group on our parent scaffold can be visualized as a systematic workflow.

G cluster_0 Design & Selection cluster_1 Synthesis & Evaluation Start Parent Molecule: 4-Bromoisoxazole-5-carboxylic acid Analyze Identify Liabilities: - Poor Permeability - Metabolic Instability - Toxicity Start->Analyze Select Select Panel of Bioisosteres: - Tetrazole - Acyl Sulfonamide - Hydroxyisoxazole Analyze->Select Synthesize Synthesize Analogs Select->Synthesize Test In Vitro & In Vivo Testing: - Physicochemical Properties (pKa, LogD) - Biological Activity - ADME Profile Synthesize->Test Compare Compare Data to Parent Molecule Test->Compare G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product Reactants 1. 4-Bromoisoxazole-5-carboxylate (Ester) 2. Boronic Acid (R-B(OH)₂) 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Heat Heat Reaction (e.g., 90 °C, 12h) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Hydrolysis Saponification (Hydrolysis of Ester) Workup->Hydrolysis Product 4-Aryl-isoxazole-5-carboxylic acid Hydrolysis->Product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromoisoxazole-5-carboxylic Acid

This document provides essential, in-depth guidance for the safe and compliant disposal of 4-Bromoisoxazole-5-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance for the safe and compliant disposal of 4-Bromoisoxazole-5-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken is part of a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Bromoisoxazole-5-carboxylic acid (CAS No. 893638-85-2) is a halogenated heterocyclic compound that requires careful management.[1] Its hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary precautions for handling and the rationale for its classification as hazardous waste.

Hazard ClassificationGHS CategoryHazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.Requires use of Personal Protective Equipment (PPE) including gloves, lab coat, and eye protection.[2] All handling of the solid or solutions should occur in a well-ventilated area or chemical fume hood.[3][4]
Skin Irritation Category 2H315: Causes skin irritation.Impervious gloves are mandatory. Any contaminated clothing must be removed and decontaminated before reuse.[3][5]
Eye Irritation Category 2AH319: Causes serious eye irritation.Chemical safety goggles or a face shield must be worn.[6] An eyewash station should be readily accessible.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Avoid breathing dust.[7] Use a fume hood when handling the solid material to prevent inhalation of airborne particles.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents.[3] Hazardous Decomposition: Combustion can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4][8] This thermal instability underscores why controlled, high-temperature incineration by a licensed facility is the preferred disposal method.

The Regulatory Imperative: EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are classified as waste generators and are legally responsible for the waste from "cradle to grave" — from the moment it's generated to its final disposal.[10]

A core requirement is that a hazardous waste determination must be performed for every waste stream.[11] Given the GHS classifications, 4-Bromoisoxazole-5-carboxylic acid is considered a hazardous waste. Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides specific guidance for laboratory settings.[12] A key tenet of these regulations is the development of a comprehensive waste management plan.[10][12]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in the proper disposal of 4-Bromoisoxazole-5-carboxylic acid is correct waste stream segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.[13][14]

There are two primary reasons for segregating this compound:

  • It is a Halogenated Organic: The presence of bromine classifies it as a halogenated organic compound. These compounds must be collected in a dedicated "Halogenated Organic Waste" container.[13] This is because halogenated wastes require specific incineration conditions to prevent the formation of dioxins and other persistent environmental pollutants. Mixing them with non-halogenated solvents complicates this process.[13]

  • It is an Acid: As a carboxylic acid, it must not be mixed with bases or other incompatible materials like cyanides or sulfides in the same waste container.[14][15]

The following diagram illustrates the decision-making process for proper waste segregation.

G start Waste Generated Containing 4-Bromoisoxazole-5-carboxylic acid is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_container Collect in 'SOLID HAZARDOUS WASTE' Container (Segregated from reactives) solid_waste->solid_container is_halogenated Is the primary solvent halogenated? liquid_waste->is_halogenated halogenated_liquid Collect in 'HALOGENATED ORGANIC LIQUID WASTE' Container is_halogenated->halogenated_liquid Yes non_halogenated_liquid Collect in 'NON-HALOGENATED ORGANIC LIQUID WASTE' Container is_halogenated->non_halogenated_liquid No

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocols

Always wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) during all disposal procedures.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Do Not Attempt to Neutralize: On-site treatment of hazardous waste without proper licensing and procedures is often prohibited.[16]

  • Container Management: Ensure the original container is in good condition, tightly sealed, and clearly labeled. If the original container is compromised, transfer the material to a new, compatible container.

  • Labeling: If not already present, affix a "Hazardous Waste" label to the container.[14] The label must include the full chemical name: "4-Bromoisoxazole-5-carboxylic acid" and the approximate quantity.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[11] Ensure it is stored separately from incompatible materials, particularly bases and strong oxidizers.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[11]

Protocol 2: Disposal of Contaminated Labware and Materials

This includes items like contaminated filter paper, weighing boats, gloves, or TLC plates.

  • Segregation: These items are considered solid hazardous waste.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled "Solid Hazardous Waste" or "Contaminated Debris" container. This is typically a plastic bag or a lined solid-wall container.

  • Labeling: The container must be labeled with "Hazardous Waste" and a list of the chemical contaminants (e.g., "Debris contaminated with 4-Bromoisoxazole-5-carboxylic acid").

  • Closure: Keep the container sealed when not in use. Once full, seal it securely.

  • Request Pickup: Arrange for disposal through your institution's EH&S department.

Protocol 3: Disposal of Solutions Containing 4-Bromoisoxazole-5-carboxylic Acid
  • No Drain Disposal: It is strictly prohibited to dispose of this chemical or its solutions down the sanitary sewer system.[3][11]

  • Determine the Correct Waste Stream:

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a container labeled "Halogenated Organic Liquid Waste" .

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate, methanol), it should be collected in a container labeled "Non-Halogenated Organic Liquid Waste" .[13]

  • Container Management: Use a chemically compatible container (plastic is often preferred) with a secure, leak-proof screw cap.[11][14] The container must be kept closed at all times except when adding waste.[17]

  • Labeling: The waste container must have a "Hazardous Waste" label. As waste is added, maintain a log of the contents on the label, listing the full chemical name and approximate percentages of each component.[17]

  • Storage and Pickup: Store the container in secondary containment within your SAA and contact EH&S for pickup when it is full or approaching its accumulation time limit.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Clean-Up:

    • Carefully sweep the solid material or absorb the liquid using a chemical spill kit.

    • Work from the outside of the spill inward.

    • Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag or container.

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal the container of spill debris, label it as "Hazardous Waste" detailing the contents, and arrange for disposal through EH&S.[8]

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • 4-bromo-1,2-oxazole-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Chemical Waste Guide. SUNY ESF. [Link]

  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. [Link]

  • 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID) - Safety Data Sheet. Suvchem. [Link]

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